Hexadecyl-CoA
Description
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Structure
2D Structure
Properties
Molecular Formula |
C37H68N7O16P3S |
|---|---|
Molecular Weight |
992.0 g/mol |
IUPAC Name |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-hexadecylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C37H68N7O16P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-64-22-20-39-28(45)18-19-40-35(48)32(47)37(2,3)24-57-63(54,55)60-62(52,53)56-23-27-31(59-61(49,50)51)30(46)36(58-27)44-26-43-29-33(38)41-25-42-34(29)44/h25-27,30-32,36,46-47H,4-24H2,1-3H3,(H,39,45)(H,40,48)(H,52,53)(H,54,55)(H2,38,41,42)(H2,49,50,51)/t27-,30+,31?,32+,36-/m1/s1 |
InChI Key |
HCCBNDDJPKNSLM-LYFDSLAVSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Hexadecyl-CoA in Cellular Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Hexadecyl-CoA, also known as palmitoyl-CoA, stands as a pivotal molecule at the crossroads of cellular metabolism. As the activated form of the 16-carbon saturated fatty acid, palmitic acid, its functions extend far beyond a simple intermediate, influencing energy homeostasis, biosynthetic pathways, and cellular signaling cascades. This technical guide provides an in-depth exploration of the primary functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways and workflows.
A Central Hub in Energy Metabolism: Beta-Oxidation
The primary catabolic fate of this compound is mitochondrial beta-oxidation, a cyclical process that systematically shortens the fatty acyl chain to generate energy. Each cycle of beta-oxidation yields one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[1] The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and ATP production.[1]
The entry of long-chain fatty acyl-CoAs like this compound into the mitochondrial matrix is a tightly regulated process facilitated by the carnitine shuttle.[2][3]
Key Regulatory Enzymes in this compound Beta-Oxidation:
-
Carnitine Palmitoyltransferase I (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of this compound to hexadecanoylcarnitine, the rate-limiting step in long-chain fatty acid oxidation.[4] CPT1 is allosterically inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis, thereby preventing futile cycling between fatty acid synthesis and breakdown.
-
Acyl-CoA Dehydrogenases (ACADs): These flavoproteins catalyze the first step of each beta-oxidation cycle, introducing a double bond between the α and β carbons of the acyl-CoA chain. There are different ACADs with varying substrate specificities for short-, medium-, long-, and very-long-chain acyl-CoAs.
Quantitative Insights into Beta-Oxidation:
The intricate balance of enzymes and substrates in beta-oxidation is reflected in their kinetic properties and the concentrations of intermediates.
| Parameter | Value | Enzyme/Condition | Source |
| Km for Palmitoyl-CoA | 17 µM | Mitochondrial-matrix palmitoyl-CoA hydrolase | |
| Km for Palmitoyl-CoA | 47 µM | Microsomal palmitoyl-CoA hydrolase | |
| Inhibition of CPT | Virtually complete at 10 µM | Malonyl-CoA on membrane-bound CPT |
Table 1: Kinetic Parameters and Inhibition Constants Related to this compound Metabolism.
The intermediates of beta-oxidation can be quantitatively analyzed to understand the flux through the pathway under different physiological conditions. For instance, studies using [U-¹⁴C]hexadecanoate have allowed for the measurement of the full range of saturated intermediates down to acetyl-CoA.
Experimental Protocol: In Vitro Beta-Oxidation Assay
A common method to measure the rate of beta-oxidation involves monitoring the reduction of NAD⁺ to NADH spectrophotometrically.
Materials:
-
Isolated mitochondria
-
Reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, and EDTA)
-
This compound (substrate)
-
L-Carnitine
-
Coenzyme A (CoA)
-
NAD⁺
-
ATP
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.
-
Prepare a reaction mixture containing the reaction buffer, L-carnitine, CoA, NAD⁺, and ATP.
-
Add the isolated mitochondria to the reaction mixture and pre-incubate at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
The rate of beta-oxidation can be calculated from the rate of NADH production using the molar extinction coefficient of NADH.
The Building Block for Complex Lipids: Anabolic Roles
This compound is not only a substrate for energy production but also a fundamental building block for the synthesis of a diverse array of complex lipids, including other fatty acids and sphingolipids.
Fatty Acid Elongation and Desaturation
In the cytosol, this compound can be elongated by the addition of two-carbon units from malonyl-CoA to produce longer-chain saturated fatty acids. It can also be desaturated by stearoyl-CoA desaturase to introduce a double bond, forming palmitoleoyl-CoA.
Sphingolipid Biosynthesis
This compound is a key precursor in the de novo synthesis of sphingolipids. The pathway begins with the condensation of this compound and serine, a reaction catalyzed by serine palmitoyltransferase (SPT), to form 3-ketosphinganine. This is the committed step in sphingolipid biosynthesis. Subsequent reactions lead to the formation of ceramide, the backbone of all complex sphingolipids.
Quantitative Data on Anabolic Pathways:
The substrate specificity of enzymes in these pathways highlights the central role of this compound.
| Enzyme | Substrate | Km | Source |
| Ceramide Synthase 4 (CerS4) | Sphinganine (with C18:0-CoA) | ~2 µM | |
| Ceramide Synthase 4 (CerS4) | Sphinganine (with C20:0-CoA) | ~2 µM |
Table 2: Substrate Affinity of Ceramide Synthase 4.
Experimental Protocol: Ceramide Synthase Assay
The activity of ceramide synthases can be measured using fluorescently labeled substrates.
Materials:
-
Cell or tissue homogenates
-
Reaction buffer (e.g., containing HEPES, MgCl₂, and DTT)
-
This compound (or other fatty acyl-CoA)
-
NBD-sphinganine (fluorescent substrate)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Fluorescence imaging system
Procedure:
-
Prepare homogenates from cells or tissues expressing the ceramide synthase of interest.
-
Set up a reaction mixture containing the reaction buffer and homogenate.
-
Initiate the reaction by adding this compound and NBD-sphinganine.
-
Incubate at 37°C for a defined period.
-
Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).
-
Extract the lipids and spot them on a TLC plate.
-
Develop the TLC plate to separate the fluorescent product (NBD-ceramide) from the unreacted substrate.
-
Visualize and quantify the fluorescent spots using a fluorescence imaging system.
A Post-Translational Modifier: Protein Acylation
This compound serves as the donor for protein S-palmitoylation, a reversible post-translational modification where a palmitate group is attached to a cysteine residue via a thioester linkage. This modification increases the hydrophobicity of the protein, influencing its membrane association, subcellular localization, stability, and interaction with other proteins.
Experimental Protocol: Acyl-Biotinyl Exchange (ABE) for Detecting Palmitoylation
The ABE assay is a widely used method to detect and enrich palmitoylated proteins.
Materials:
-
Cell lysate
-
Blocking buffer (containing a sulfhydryl-blocking agent like N-ethylmaleimide)
-
Hydroxylamine solution (to cleave the thioester bond)
-
Biotin-HPDP (to label the newly exposed sulfhydryl groups)
-
Streptavidin-agarose beads (for enrichment)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lyse cells and block all free sulfhydryl groups with N-ethylmaleimide.
-
Treat the lysate with hydroxylamine to specifically cleave the palmitoyl-thioester bonds, exposing the previously palmitoylated cysteine residues.
-
Label the newly freed sulfhydryl groups with a biotinylated reagent such as Biotin-HPDP.
-
Enrich the biotin-labeled (i.e., formerly palmitoylated) proteins using streptavidin-agarose beads.
-
Elute the enriched proteins and analyze them by SDS-PAGE and Western blotting with an antibody against the protein of interest, or by mass spectrometry for proteome-wide analysis.
A Signaling Molecule in Metabolic Regulation
Beyond its roles as a substrate and modifier, this compound functions as a critical signaling molecule, reflecting the cell's fatty acid status and influencing key metabolic pathways. The intracellular concentration of unbound long-chain acyl-CoA esters is tightly controlled and is thought to be in the low nanomolar range under normal physiological conditions.
Elevated levels of this compound can allosterically regulate the activity of several enzymes. For example, it can inhibit acetyl-CoA carboxylase, the enzyme that produces malonyl-CoA, thereby providing a feedback mechanism to control fatty acid synthesis.
Intracellular Concentrations of this compound:
The concentration of this compound can vary significantly between different cell types and metabolic states.
| Cell Line | Total Palmitoyl-CoA (pmol/10⁶ cells) | Source |
| RAW264.7 | ~1.2 | |
| MCF7 | ~8.0 |
Table 3: Total Intracellular Palmitoyl-CoA Concentrations in Different Cell Lines.
Conclusion
This compound is a remarkably versatile molecule that plays a central and multifaceted role in cellular metabolism. Its functions as a primary fuel for beta-oxidation, a key building block for complex lipids, a modulator of protein function through palmitoylation, and a signaling molecule underscore its importance in maintaining cellular homeostasis. A thorough understanding of the metabolic pathways involving this compound, supported by quantitative data and robust experimental methodologies, is crucial for researchers and professionals in the fields of metabolic diseases, oncology, and drug development. The intricate regulation of its synthesis, degradation, and utilization presents numerous potential targets for therapeutic intervention.
References
The Central Role of Hexadecyl-CoA in Mammalian Fatty Acid Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyl-CoA, the coenzyme A derivative of palmitic acid, stands as a pivotal substrate in the biosynthesis of long and very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth exploration of the role of this compound in the microsomal fatty acid elongation pathway, a critical process for generating the diverse array of fatty acids required for cellular structure and function. We will delve into the enzymatic machinery, reaction mechanisms, and regulatory controls governing the elongation of this compound. Furthermore, this guide furnishes detailed experimental protocols for assessing fatty acid elongation and presents key quantitative data to facilitate comparative analysis. Visual diagrams of the core pathways and experimental workflows are provided to enhance understanding of these complex biological processes.
Introduction to Fatty Acid Elongation
Fatty acid elongation is an essential metabolic process that systematically adds two-carbon units to an existing fatty acyl-CoA chain.[1][2][3] This process is crucial for producing fatty acids longer than the 16-carbon palmitate synthesized by the de novo pathway.[4] These elongated fatty acids are integral components of cellular membranes, serve as precursors for signaling molecules, and are involved in various physiological and pathological processes.[5] In mammals, the primary site of fatty acid elongation is the endoplasmic reticulum (microsomal pathway), with a distinct system also present in the mitochondria. This guide will focus on the major microsomal pathway where this compound serves as a key substrate.
The microsomal fatty acid elongation system comprises a cycle of four enzymatic reactions that sequentially add two carbons from malonyl-CoA to an acyl-CoA primer, such as this compound. The four core reactions are:
-
Condensation: A 3-ketoacyl-CoA synthase (elongase) catalyzes the condensation of the acyl-CoA with malonyl-CoA.
-
Reduction: A 3-ketoacyl-CoA reductase reduces the resulting 3-ketoacyl-CoA to a 3-hydroxyacyl-CoA.
-
Dehydration: A 3-hydroxyacyl-CoA dehydratase removes a molecule of water to form a trans-2,3-enoyl-CoA.
-
Reduction: An enoyl-CoA reductase reduces the double bond to yield an acyl-CoA that is two carbons longer than the original substrate.
The Role of this compound as a Substrate
This compound (Palmitoyl-CoA) is the primary product of de novo fatty acid synthesis and serves as the initial and most common substrate for the fatty acid elongation machinery. The elongation of this compound is the first step towards the synthesis of stearic acid (C18:0), oleic acid (C18:1), and other longer saturated and monounsaturated fatty acids. The enzymes responsible for the initial condensation step, the elongases (ELOVLs), exhibit substrate specificity, with certain ELOVLs preferentially utilizing this compound.
Key Enzymes Utilizing this compound
The rate-limiting step in fatty acid elongation is the initial condensation reaction catalyzed by the ELOVL family of enzymes. Several ELOVL isoforms have been identified, each with distinct substrate specificities and tissue distribution. ELOVL6, in particular, is recognized for its high affinity for C16 saturated and monounsaturated fatty acyl-CoAs, making it a key enzyme in the elongation of this compound to stearoyl-CoA.
Quantitative Data on Fatty Acid Elongation
The following table summarizes key quantitative parameters related to the enzymatic reactions involved in fatty acid elongation, with a focus on this compound as a substrate. Note: Specific kinetic values can vary depending on the experimental conditions, enzyme source, and specific ELOVL isoform.
| Parameter | Value | Enzyme/System | Substrate | Source |
| Optimal Malonyl-CoA Concentration | 25 µM | Rat Brain Microsomes | Palmitoyl-CoA | |
| Optimal Palmitoyl-CoA Concentration | 8.0 µM | Rat Brain Microsomes | Malonyl-CoA | |
| Cofactor Preference | NADPH > NADH | Rat Brain Microsomes | Palmitoyl-CoA |
Experimental Protocols
Measurement of Fatty Acid Elongase Activity in Microsomes
This protocol describes a common method for assaying fatty acid elongation activity in microsomal preparations using a radiolabeled precursor.
Materials:
-
Microsomal protein fraction
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound (or other fatty acyl-CoA substrate)
-
[2-¹⁴C]Malonyl-CoA
-
NADPH
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Stopping Solution (e.g., 5 M KOH in 10% methanol)
-
Acidification Solution (e.g., 5 M HCl)
-
Organic Solvent (e.g., Hexane)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microfuge tube, prepare the reaction mixture containing the reaction buffer, a defined amount of microsomal protein (e.g., 50-100 µg), BSA, NADPH, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding [2-¹⁴C]Malonyl-CoA to the mixture.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20-30 minutes). The incubation time should be within the linear range of the assay.
-
Termination and Saponification: Stop the reaction by adding the stopping solution. This also initiates the saponification of the fatty acyl-CoAs to free fatty acids. Incubate at 65°C for 1 hour.
-
Acidification: Acidify the reaction mixture to protonate the free fatty acids.
-
Extraction: Extract the radiolabeled fatty acids into an organic solvent by vigorous vortexing followed by centrifugation to separate the phases.
-
Quantification: Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of elongation based on the incorporation of ¹⁴C from malonyl-CoA into the fatty acid products.
Analysis of Fatty Acid Elongation Products by HPLC
The products of the elongation reaction can be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Procedure:
-
Following the extraction of fatty acids as described above, the organic solvent is evaporated.
-
The fatty acid residue is redissolved in a suitable mobile phase.
-
The sample is injected into an RP-HPLC system equipped with a C18 column.
-
Fatty acids are separated based on their chain length and degree of unsaturation.
-
Detection can be achieved using a UV detector or, for radiolabeled fatty acids, an in-line scintillation counter.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core fatty acid elongation pathway and a typical experimental workflow for its analysis.
Microsomal Fatty Acid Elongation Pathway
Caption: Microsomal elongation of this compound to Stearoyl-CoA.
Experimental Workflow for Fatty Acid Elongase Assay
References
- 1. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Fatty Acid Activation: Discovery and Initial Characterization of Hexadecyl-CoA
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The activation of long-chain fatty acids to their coenzyme A (CoA) thioesters is a pivotal step in lipid metabolism, unlocking their potential for energy production through β-oxidation and their incorporation into complex lipids. Hexadecyl-CoA, the activated form of the 16-carbon saturated fatty acid, palmitic acid, stands as a central molecule in these pathways. This technical guide delves into the historical discovery and initial characterization of this key metabolic intermediate, providing a detailed account of the seminal research that laid the groundwork for our current understanding. For the purpose of this guide, the initial characterization of Palmitoyl-CoA is considered synonymous with this compound, as palmitic acid is the common name for hexadecanoic acid.
The Pivotal Discovery: Enzymatic Synthesis of Long-Chain Acyl-CoA
The mid-20th century was a period of intense research into the intricacies of cellular metabolism. A landmark contribution to the field of fatty acid metabolism came in 1953 from the laboratory of Arthur Kornberg. In their paper, "Enzymatic synthesis of the coenzyme A derivatives of long chain fatty acids," Kornberg and W. E. Pricer Jr. described the first enzymatic synthesis of long-chain acyl-CoAs, including Palmitoyl-CoA.[1] This work provided the first direct evidence for the activation of long-chain fatty acids and identified the enzyme responsible, which they termed long-chain fatty acid activating enzyme, now more commonly known as long-chain acyl-CoA synthetase.
Key Researchers and Institutions
The discovery and initial characterization of long-chain acyl-CoA esters were driven by the pioneering work of several key figures in biochemistry:
-
Arthur Kornberg and William E. Pricer Jr.: Their 1953 publication from the Washington University School of Medicine in St. Louis detailed the enzymatic synthesis of Palmitoyl-CoA, providing the first concrete evidence of fatty acid activation.[1]
-
Feodor Lynen: A Nobel laureate, his extensive work on fatty acid metabolism, including the elucidation of the fatty acid oxidation spiral, provided the broader context for the significance of acyl-CoA derivatives. His research at the Max Planck Institute for Cell Chemistry in Munich was instrumental in defining the central role of Coenzyme A.[2]
-
Salih J. Wakil and Henry R. Mahler: Their studies on the fatty acid oxidizing system in animal tissues, published around the same period, further clarified the roles of various enzymes in the β-oxidation pathway, for which acyl-CoAs are the substrates.[3][4]
Initial Characterization: Biochemical and Physicochemical Properties
The initial characterization of this compound (as Palmitoyl-CoA) focused on establishing its chemical identity and enzymatic formation. While detailed physicochemical data from the 1950s is limited compared to modern standards, the foundational work provided key insights.
Table 1: Physicochemical Properties of this compound (Palmitoyl-CoA)
| Property | Value | Reference |
| Molecular Formula | C37H66N7O17P3S | |
| Molecular Weight | 1005.95 g/mol | |
| Synonyms | Palmitoyl-Coenzyme A, Palmityl-CoA |
Experimental Protocols of the Era
The initial studies on this compound relied on innovative (for the time) biochemical and analytical techniques. The following sections detail the likely methodologies employed in the seminal research by Kornberg and Pricer.
Enzymatic Synthesis of Palmitoyl-CoA
The groundbreaking work of Kornberg and Pricer demonstrated the synthesis of Palmitoyl-CoA using a partially purified enzyme preparation from guinea pig liver.
Principle: The enzymatic reaction involves the ATP-dependent esterification of palmitic acid with coenzyme A. The reaction can be monitored by the disappearance of the sulfhydryl group of CoA or by the formation of the acyl-CoA product.
Materials:
-
Potassium palmitate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl2)
-
Potassium fluoride (KF)
-
Potassium phosphate buffer
-
Partially purified long-chain acyl-CoA synthetase from guinea pig liver
Procedure (based on Kornberg and Pricer, 1953):
-
A reaction mixture was prepared containing potassium phosphate buffer, MgCl2, KF, ATP, CoA, and potassium palmitate.
-
The reaction was initiated by the addition of the enzyme preparation.
-
The mixture was incubated at a controlled temperature (e.g., 37°C).
-
The reaction was stopped, typically by the addition of acid.
-
The formation of Palmitoyl-CoA was assayed.
Assay for Acyl-CoA Formation
A key challenge in the initial characterization was the development of a reliable assay to quantify the formation of the acyl-CoA product. One of the primary methods used was the hydroxamate assay.
Principle: The thioester bond of the acyl-CoA reacts with hydroxylamine to form an acyl-hydroxamate. In the presence of ferric ions (FeCl3) in an acidic solution, the acyl-hydroxamate forms a colored complex that can be measured spectrophotometrically.
Procedure (a common method of the era):
-
Following the enzymatic synthesis reaction, the protein was precipitated.
-
An aliquot of the supernatant was treated with hydroxylamine at an alkaline pH.
-
The mixture was then acidified, and a solution of ferric chloride was added.
-
The absorbance of the resulting colored complex was measured at a specific wavelength (e.g., 540 nm).
-
The amount of acyl-CoA formed was determined by comparison to a standard curve prepared with a known acyl-hydroxamate.
Role in Metabolic Pathways: The Gateway to Fatty Acid Oxidation
The discovery of this compound was a critical missing piece in the puzzle of fatty acid metabolism. It established that fatty acids must first be "activated" to their CoA derivatives before they can be catabolized. This activated form is the substrate for the enzymes of the β-oxidation spiral, a pathway elucidated in large part by Feodor Lynen.
Experimental Workflow for Studying Fatty Acid Activation
The logical workflow for the initial discovery and characterization of this compound can be visualized as a series of interconnected experimental stages.
Conclusion
The discovery and initial characterization of this compound (as Palmitoyl-CoA) in the early 1950s was a watershed moment in biochemistry. The work of pioneers like Kornberg, Pricer, and Lynen not only identified a key metabolic intermediate but also established the fundamental principle of fatty acid activation. This foundational knowledge continues to underpin research in metabolic diseases, drug development, and our understanding of cellular energy homeostasis. The experimental approaches, though rudimentary by today's standards, exemplify the ingenuity and rigorous scientific inquiry that drove the golden age of metabolic research.
References
- 1. Enzymatic synthesis of the coenzyme A derivatives of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. Studies on the fatty acid oxidizing system of animal tissues. V. Unsaturated fatty acyl coenzyme A hydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the fatty acid oxidizing system of animal tissues. VI. beta-Hydroxyacyl coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Investigating the Inhibitory Effects of Hexadecyl-CoA on Adipose Triglyceride Lipase (ATGL)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of Hexadecyl-CoA on adipose triglyceride lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides. This document details the mechanism of inhibition, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes the underlying biological and experimental frameworks.
Introduction to ATGL and its Inhibition by Long-Chain Acyl-CoAs
Adipose triglyceride lipase (ATGL) is a crucial enzyme responsible for the initial step of triglyceride (TG) catabolism, breaking down TGs into diacylglycerols and free fatty acids.[1][2] The activity of ATGL is tightly regulated by interactions with co-activator proteins like CGI-58 and inhibitor proteins such as G0S2.[1][2][3] Long-chain acyl-CoAs (LCACoAs), which are activated fatty acids, have been identified as potent inhibitors of ATGL. This inhibition is considered a feedback mechanism to prevent excessive fatty acid release and potential lipotoxicity.
This compound, a thioether analog of palmitoyl-CoA, has been utilized to investigate this inhibitory mechanism. Its non-hydrolyzable nature makes it a stable tool to study the binding and inhibitory effects without the complication of protein acylation.
Quantitative Data on ATGL Inhibition
The following table summarizes the quantitative data available on the inhibition of ATGL by long-chain acyl-CoAs. While a specific IC50 value for this compound is not explicitly detailed in the reviewed literature, its inhibitory action is confirmed, and data for structurally similar molecules provide a valuable reference.
| Inhibitor | Target Enzyme | IC50 Value | Type of Inhibition | Notes | Reference |
| Oleoyl-CoA | ATGL | ~25-33 μM | Non-competitive | Inhibition is independent of the co-activator CGI-58. | |
| Palmitoyl-CoA | ATGL | - | Non-competitive | Shown to inhibit ATGL activity. | |
| This compound | ATGL | - | - | A thioether analog of palmitoyl-CoA, shown to inhibit ATGL, suggesting protein acylation is not necessary for inhibition. | |
| Lauroyl-CoA | ATGL | - | No significant inhibition | Demonstrates specificity for long-chain acyl-CoAs. |
Signaling Pathway of ATGL Regulation and Inhibition
The activity of ATGL is intricately regulated within the cell. The following diagram illustrates the key regulatory pathways, including the inhibitory feedback by long-chain acyl-CoAs.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the inhibitory effects of this compound on ATGL.
Preparation of Cell Lysates Containing ATGL
Objective: To obtain a source of active ATGL enzyme for in vitro inhibition assays.
Methodology:
-
Cell Culture and Transfection:
-
Culture COS-7 cells (or a similar suitable cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Co-transfect the cells with expression vectors for murine ATGL and its co-activator CGI-58 using a suitable transfection reagent. This ensures high levels of active ATGL.
-
-
Cell Lysis:
-
After 24-48 hours of transfection, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) on ice.
-
Centrifuge the lysate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the ATGL and CGI-58 proteins.
-
-
Protein Quantification:
-
Determine the total protein concentration of the lysate using a standard method like the Bradford or BCA assay.
-
In Vitro ATGL Inhibition Assay
Objective: To quantify the inhibitory effect of this compound on the triglyceride hydrolase activity of ATGL.
Methodology:
-
Substrate Preparation:
-
Prepare a substrate mixture containing radiolabeled triolein (e.g., [9,10-³H(N)]-triolein) emulsified in a buffer containing phosphatidylcholine/phosphatidylinositol.
-
-
Inhibition Reaction:
-
In a reaction tube, combine the cell lysate containing ATGL/CGI-58 with the substrate mixture.
-
Add varying concentrations of this compound (or a vehicle control, typically DMSO). It is crucial to also include bovine serum albumin (BSA) in the reaction as a fatty acid acceptor.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Extraction and Quantification of Released Fatty Acids:
-
Stop the reaction by adding a mixture of methanol/chloroform/heptane.
-
Vortex and centrifuge to separate the phases.
-
The released radiolabeled fatty acids will be in the upper aqueous phase.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage of ATGL inhibition for each concentration of this compound relative to the vehicle control.
-
If a dose-response curve is generated, the IC50 value can be determined by non-linear regression analysis.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflow for the experimental investigation and the logical framework for understanding the inhibitory mechanism.
Conclusion
This compound serves as a valuable tool for studying the regulation of ATGL. The collective evidence strongly supports a model where long-chain acyl-CoAs, including this compound, act as non-competitive, feedback inhibitors of ATGL. This inhibition is a direct interaction with the enzyme's catalytic domain and is independent of the co-activator CGI-58. Understanding this inhibitory mechanism is critical for researchers in the fields of metabolic diseases and drug development, as modulating ATGL activity presents a promising therapeutic strategy for conditions associated with dysregulated lipid metabolism.
References
- 1. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Hexadecyl-CoA in Lipid Signaling and Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl-CoA, also known as Palmitoyl-CoA, is the activated form of the 16-carbon saturated fatty acid, palmitic acid. As a central metabolic intermediate, it stands at the crossroads of fatty acid metabolism, serving as a substrate for both β-oxidation and the synthesis of complex lipids. Beyond its fundamental metabolic functions, this compound has emerged as a critical signaling molecule, exerting regulatory influence over a diverse array of cellular processes. This technical guide provides an in-depth exploration of this compound's involvement in lipid signaling and regulation, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways in which it participates. Understanding the multifaceted roles of this compound is paramount for researchers and professionals in the fields of metabolic disease, oncology, and neurodegenerative disorders, as its dysregulation is implicated in the pathophysiology of these conditions.
Data Presentation: Quantitative Levels of this compound
The concentration of this compound is tightly regulated and varies between different tissues and subcellular compartments, reflecting the metabolic state of the cell. The following tables summarize available quantitative data on long-chain acyl-CoA levels, with a focus on this compound where specified.
| Tissue | Total Long-Chain Acyl-CoA (nmol/g wet weight) | Reference |
| Rat Liver | 1.9 ± 0.6 | [1] |
| Rat Heart | 1.3 ± 0.4 | [1] |
| Rat Skeletal Muscle | 0.7 ± 0.2 | [1] |
| Subcellular Compartment | Total Long-Chain Acyl-CoA | Cytosolic vs. Mitochondrial Distribution | Reference |
| Rat Liver Mitochondria | High | The majority of the cell's acyl-CoA pool is mitochondrial. | [2] |
| Rat Liver Cytosol | Low (nanomolar range for free, unbound) | Tightly regulated by Acyl-CoA binding proteins. | [1] |
Signaling Pathways Involving this compound
This compound exerts its signaling influence through several key pathways, acting as a modulator of enzyme activity, a substrate for post-translational modifications, and a regulator of gene expression.
Regulation of Adipose Triglyceride Lipase (ATGL)
This compound acts as a feedback inhibitor of Adipose Triglyceride Lipase (ATGL), the rate-limiting enzyme in the hydrolysis of triglycerides stored in lipid droplets. This inhibition is a critical mechanism to prevent excessive release of fatty acids and protect the cell from lipotoxicity.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatic enzymes, CoASH and long-chain acyl-CoA in subcellular fractions as affected by drugs inducing peroxisomes and smooth endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Endogenous Levels of Hexadecyl-CoA
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl-CoA, more commonly known as Palmitoyl-CoA, is the thioester of hexadecanoic acid (palmitic acid) and coenzyme A. As the most common saturated fatty acid in animals and plants, palmitic acid, once activated to Palmitoyl-CoA, becomes a central hub in cellular metabolism.[1][2] It is a pivotal substrate for energy production through β-oxidation, a building block for the synthesis of complex lipids like triglycerides and phospholipids, and a potent signaling molecule that modulates various cellular processes.[1][3][4] Understanding its natural distribution and endogenous concentrations is critical for research in metabolic diseases, cellular signaling, and the development of therapeutic agents targeting lipid metabolism.
This technical guide provides a comprehensive overview of the natural occurrence and endogenous levels of this compound, detailed experimental protocols for its quantification, and a visual representation of its key metabolic and signaling pathways.
Natural Occurrence and Subcellular Distribution
This compound is ubiquitously present in virtually all living organisms, from bacteria to humans. Its formation from palmitic acid is a fundamental step in lipid metabolism, often referred to as fatty acid "activation." This reaction, catalyzed by acyl-CoA synthetases (ACS), occurs in the cytosol.
The subcellular localization of this compound is critical to its function:
-
Cytosol: In the cytosol, this compound is a key player in anabolic pathways. It serves as a primary substrate for the synthesis of triglycerides for energy storage and phospholipids for membrane biogenesis. The cytosolic concentration of this compound also acts as a sensor of cellular nutritional status, allosterically regulating key enzymes. For instance, high levels of Palmitoyl-CoA inhibit Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, creating a feedback loop that favors fatty acid oxidation when lipids are abundant.
-
Mitochondria: For catabolic purposes, this compound must be transported into the mitochondrial matrix. Since the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs, this transport is facilitated by the carnitine shuttle system. Carnitine palmitoyltransferase I (CPT1) on the outer mitochondrial membrane converts Palmitoyl-CoA to palmitoylcarnitine, which is then transported across the inner membrane. Once inside the matrix, carnitine palmitoyltransferase II (CPTII) converts it back to Palmitoyl-CoA, which then enters the β-oxidation pathway to generate acetyl-CoA, NADH, and FADH2 for ATP production. The mitochondria contain a significant portion, estimated at 95%, of the total cellular Coenzyme A pool, making it a major site for this compound activity.
Endogenous Levels of this compound
The concentration of this compound varies significantly depending on the organism, tissue type, metabolic state (e.g., fed vs. fasted), and subcellular compartment. The free, unbound concentration of long-chain acyl-CoAs in the cytosol is tightly regulated and is estimated to be in the low nanomolar range under normal physiological conditions.
The following tables summarize reported quantitative data for total this compound (Palmitoyl-CoA) levels in various biological samples.
Table 1: Endogenous Levels of this compound (Palmitoyl-CoA) in Mammalian Cells
| Cell Line | Total Palmitoyl-CoA Level (pmol/10⁶ cells) | Reference |
| RAW264.7 (Mouse Macrophage) | ~2.4 (constituting ~20% of total fatty acyl-CoAs) | |
| MCF7 (Human Breast Cancer) | ~12.0 (constituting ~15% of total fatty acyl-CoAs) | |
| HepG2 (Human Liver Cancer) | Not explicitly quantified for Palmitoyl-CoA, but other major acyl-CoAs like Acetyl-CoA and Succinyl-CoA are in the 10-25 pmol/10⁶ cells range. |
Table 2: Endogenous Levels of Long-Chain Acyl-CoAs in Mammalian Tissues
| Tissue | Species | Total Long-Chain Acyl-CoA (nmol/g protein) | Key Acyl-CoA Species Mentioned | Reference |
| Liver | Rat (Fed) | 108 ± 11 | 16:0, 18:0, 18:1, 18:2 | |
| Liver | Rat (Fasted, 48h) | 248 ± 19 | Levels of 16:0, 18:1, and 18:2 increased 2-3 fold; 18:0 increased 6-fold. | |
| Heart | Rat | Not specified | 16:0 (Palmitoyl-CoA) is a major species. | |
| Kidney | Rat | Not specified | 16:0 (Palmitoyl-CoA) is a major species. | |
| Skeletal Muscle | Rat | Not specified | 16:0 (Palmitoyl-CoA) is a major species. |
Note: Data is often presented as total long-chain acyl-CoAs, with this compound (16:0-CoA) being one of the major constituent species.
Signaling and Metabolic Pathways
This compound is a central node in lipid metabolism, participating in both catabolic and anabolic pathways. It also functions as a critical signaling molecule.
As a signaling molecule, this compound influences several cellular processes:
-
Enzyme Regulation: It allosterically inhibits key enzymes like acetyl-CoA carboxylase (ACC) to prevent fatty acid synthesis when fatty acid levels are high.
-
Gene Expression: Acyl-CoAs can influence transcription factors, thereby regulating the expression of genes involved in lipid metabolism.
-
Ion Channels: Long-chain acyl-CoAs have been shown to regulate ion channels, such as the ryanodine-sensitive Ca2+-release channel.
-
Protein Acylation: this compound is the donor for protein palmitoylation, a reversible post-translational modification that affects protein trafficking, stability, and function.
Experimental Protocols for Quantification
The accurate quantification of this compound from biological matrices is challenging due to its low abundance and amphipathic nature. The most common and robust methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General Experimental Workflow
The following diagram outlines a typical workflow for the extraction and analysis of this compound.
Detailed Methodologies
Below are synthesized protocols based on established methodologies for the analysis of long-chain acyl-CoAs.
Protocol 1: Tissue Homogenization and Extraction
This protocol is adapted from methods designed for robust extraction from tissue samples.
-
Sample Preparation: Flash-freeze tissue samples (<100 mg) in liquid nitrogen immediately after collection to quench enzymatic activity.
-
Homogenization Buffer: Prepare a 100 mM KH2PO4 buffer, pH adjusted to 4.9.
-
Homogenization: a. Weigh the frozen tissue and place it in a pre-chilled glass homogenizer. b. Add the cold KH2PO4 buffer (e.g., 1 mL per 100 mg tissue). c. Homogenize thoroughly on ice. d. Add 2-propanol to the homogenate and homogenize again.
-
Extraction: a. Add acetonitrile (ACN) to the homogenate, vortex vigorously, and incubate on ice. b. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet precipitated proteins and cellular debris. c. Carefully collect the supernatant containing the acyl-CoAs.
Protocol 2: Solid-Phase Extraction (SPE) Purification
Purification is essential to remove interfering substances from the extract.
-
Column Conditioning: Use an appropriate SPE cartridge (e.g., oligonucleotide purification column or a C18 column). Condition the column according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. The acyl-CoAs will bind to the column matrix.
-
Washing: Wash the column with a suitable buffer to remove unbound contaminants.
-
Elution: Elute the bound acyl-CoAs using a solvent such as 2-propanol or an acetonitrile-based solution.
-
Concentration: Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., methanol:water 1:1) for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol uses Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: Reverse-phase C8 or C18 UPLC column (e.g., Acquity 1.7 µm C8 BEH, 2.1 × 150 mm).
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water.
-
Mobile Phase B: 15 mM NH4OH in acetonitrile (ACN).
-
Flow Rate: 0.4 mL/min.
-
Gradient: Develop a binary gradient to separate the long-chain acyl-CoAs. For example: start at 20% B, increase to 45% B, then to 65% B, before returning to initial conditions.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA). A characteristic neutral loss of 507 Da (the phosphopantetheine moiety) is often used for screening acyl-CoAs. For enhanced sensitivity with low abundance species, monitoring the [M+2+H]+ isotopomer can be employed.
-
-
Quantification:
-
Standard Curve: Prepare a calibration curve using known concentrations of a this compound analytical standard.
-
Internal Standard: Spike all samples and standards with a known amount of an internal standard (e.g., C17:0-CoA) prior to extraction to correct for sample loss during preparation and for matrix effects during ionization.
-
Calculation: Determine the concentration of this compound in the original sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Conclusion
This compound is a cornerstone of lipid metabolism, acting as a critical substrate, an intermediate, and a signaling molecule. Its endogenous levels are dynamically regulated across different tissues and subcellular compartments, reflecting the metabolic state of the cell. The precise quantification of this compound is essential for advancing our understanding of metabolic diseases such as diabetes, obesity, and certain cancers. The methodologies outlined in this guide, particularly those employing LC-MS/MS, provide the sensitivity and specificity required for accurate determination, enabling researchers and drug development professionals to investigate the intricate roles of this vital metabolite.
References
- 1. Palmitoyl-CoA → Term [lifestyle.sustainability-directory.com]
- 2. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Biosynthetic Pathway of Hexadecyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of Hexadecyl-CoA, also known as Palmitoyl-CoA. The document details the enzymatic reactions, cellular localization, regulatory mechanisms, and relevant experimental methodologies.
Introduction to this compound Biosynthesis
This compound is the activated form of hexadecanoic acid (palmitic acid), a 16-carbon saturated fatty acid. Its synthesis, a fundamental anabolic process, is crucial for various cellular functions, including energy storage in the form of triglycerides, formation of membrane phospholipids, and protein modification.[1][2] The primary pathway for its de novo synthesis occurs in the cytosol and involves two key enzymatic complexes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).[3] The entire process begins with acetyl-CoA, a central metabolite derived mainly from carbohydrates through the glycolytic pathway.[1]
The Biosynthetic Pathway of this compound
The synthesis of this compound can be divided into three main stages:
-
Transport of Acetyl-CoA from the mitochondria to the cytosol.
-
Carboxylation of Acetyl-CoA to form Malonyl-CoA.
-
Elongation of the fatty acid chain by the Fatty Acid Synthase complex.
-
Activation of the final product, palmitic acid, to this compound.
Transport of Acetyl-CoA: The Citrate Shuttle
Fatty acid synthesis occurs in the cytosol, but the primary substrate, acetyl-CoA, is generated within the mitochondria from pyruvate oxidation and amino acid catabolism.[4] Since the inner mitochondrial membrane is impermeable to acetyl-CoA, it is transported to the cytosol via the citrate shuttle. In the mitochondrial matrix, acetyl-CoA condenses with oxaloacetate to form citrate, a reaction catalyzed by citrate synthase. Citrate is then transported across the inner mitochondrial membrane by the tricarboxylate translocase. In the cytosol, ATP-citrate lyase cleaves citrate back into acetyl-CoA and oxaloacetate at the expense of one ATP molecule. This process not only provides the building blocks for fatty acid synthesis but also generates a portion of the required NADPH.
The Rate-Limiting Step: Formation of Malonyl-CoA
The first committed and rate-limiting step in fatty acid synthesis is the carboxylation of acetyl-CoA to malonyl-CoA. This irreversible reaction is catalyzed by acetyl-CoA carboxylase (ACC), which requires biotin as a cofactor and ATP for energy. ACC is a major site of regulation for the entire pathway. It is allosterically activated by citrate and inhibited by the end-product, palmitoyl-CoA. Hormonal regulation also plays a key role; insulin promotes its activation, while glucagon and epinephrine lead to its inhibition through phosphorylation.
The Elongation Cycle: Fatty Acid Synthase (FAS)
The subsequent reactions of fatty acid synthesis are carried out by a large, multifunctional enzyme complex called fatty acid synthase (FAS). In mammals, FAS is a homodimer where each subunit contains all seven required enzymatic activities. The process begins with the loading of acetyl-CoA and malonyl-CoA onto the acyl carrier protein (ACP) domain of the FAS complex.
The synthesis of the 16-carbon palmitate chain proceeds through seven cycles of a four-step reaction sequence:
-
Condensation: The acetyl group (from the initial priming reaction) or the growing acyl chain is condensed with the malonyl group on the ACP, releasing CO2. This reaction is catalyzed by β-ketoacyl-ACP synthase.
-
Reduction: The resulting β-ketoacyl-ACP is reduced to β-hydroxyacyl-ACP by β-ketoacyl-ACP reductase, with NADPH serving as the reducing agent.
-
Dehydration: A molecule of water is removed from β-hydroxyacyl-ACP to form a double bond, yielding trans-Δ²-enoyl-ACP. This step is catalyzed by 3-hydroxyacyl-ACP dehydratase.
-
Reduction: The double bond of trans-Δ²-enoyl-ACP is reduced by enoyl-ACP reductase, again using NADPH as the electron donor, to form a saturated acyl-ACP.
This four-carbon acyl-ACP then serves as the substrate for the next condensation reaction with another molecule of malonyl-ACP. The cycle repeats six more times, each time adding a two-carbon unit from malonyl-CoA, until the 16-carbon palmitoyl-ACP is formed. A thioesterase domain within the FAS complex then hydrolyzes the thioester bond to release free palmitic acid.
References
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis and Purification of Hexadecyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the chemical synthesis, purification, and characterization of Hexadecyl-CoA, also known as Palmitoyl-CoA. This long-chain acyl-CoA is a critical molecule in fatty acid metabolism and cellular signaling, making its availability in a pure form essential for a variety of research applications.
I. Introduction
This compound is the activated form of hexadecanoic acid (palmitic acid) and serves as a key metabolic intermediate. It is involved in numerous cellular processes, including beta-oxidation for energy production, lipid biosynthesis (e.g., sphingolipids), and protein acylation. The protocol outlined below describes a robust chemical synthesis approach using the mixed anhydride method, followed by a reliable purification strategy employing High-Performance Liquid Chromatography (HPLC).
II. Chemical Synthesis of this compound: The Mixed Anhydride Method
The synthesis of this compound can be achieved by activating the carboxyl group of hexadecanoic acid with ethyl chloroformate to form a mixed anhydride. This reactive intermediate is then coupled with the free thiol group of Coenzyme A (CoA) to form the desired thioester.
Experimental Protocol: Synthesis of this compound
Materials:
-
Hexadecanoic acid (Palmitic acid)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A trilithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol
-
Argon or Nitrogen gas
-
Dry ice-acetone bath
-
Standard glassware for organic synthesis (dried in an oven)
Procedure:
-
Activation of Hexadecanoic Acid:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve hexadecanoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to -15°C using a dry ice-acetone bath.
-
Add triethylamine (1.1 equivalents) dropwise to the solution while stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to proceed at -15°C for 30-60 minutes. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
-
Preparation of Coenzyme A Solution:
-
In a separate flask, dissolve Coenzyme A trilithium salt (0.8 equivalents) in a minimal amount of cold, deoxygenated water.
-
-
Coupling Reaction:
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture at -15°C with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
-
Work-up:
-
Remove the THF by rotary evaporation under reduced pressure.
-
The remaining aqueous solution contains the crude this compound. This solution can be frozen and lyophilized to obtain a solid powder, which can then be purified by HPLC.
-
III. Purification of this compound by HPLC
Purification of the synthesized this compound is critical to remove unreacted starting materials, byproducts, and hydrolyzed CoA. Reverse-phase HPLC is the most effective method for this purpose.
Experimental Protocol: HPLC Purification
Instrumentation and Conditions:
-
HPLC System: A standard preparative or semi-preparative HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 90% Mobile Phase B over 40 minutes.
-
Flow Rate: 2-4 mL/min.
-
Detection: 260 nm (for the adenine moiety of CoA).
Procedure:
-
Sample Preparation: Dissolve the crude, lyophilized this compound powder in a small volume of Mobile Phase A. Filter the sample through a 0.45 µm filter before injection.
-
Injection and Fraction Collection: Inject the prepared sample onto the equilibrated C18 column. Collect fractions corresponding to the major peak that elutes during the gradient.
-
Product Recovery: Pool the fractions containing the pure this compound. Lyophilize the pooled fractions to obtain the purified product as a white solid.
IV. Data Presentation
While precise yields can vary depending on reaction scale and purification efficiency, the mixed anhydride method for acyl-CoA synthesis is generally expected to provide moderate to good yields.
| Parameter | Expected Value/Range | Notes |
| Reaction Yield (crude) | 40-60% | Based on Coenzyme A as the limiting reagent. |
| Purity (post-HPLC) | >95% | As determined by analytical HPLC. |
| Molecular Weight | 1005.3 g/mol | For the free acid form. |
V. Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by analytical methods such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for analyzing acyl-CoAs.
-
Expected Ions: In positive ion mode, the protonated molecular ion [M+H]⁺ at m/z 1006.3 is expected. Key fragment ions can also be observed, which are characteristic of the fatty acyl portion and the pantetheine-ADP moiety of the molecule[1].
NMR Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of this compound will show characteristic signals for the fatty acyl chain, including a triplet for the terminal methyl group around 0.8-0.9 ppm and a broad multiplet for the methylene protons around 1.2-1.6 ppm. The formation of the thioester bond results in a downfield shift of the alpha-methylene protons of the fatty acyl chain to around 2.5-2.8 ppm. Signals corresponding to the protons of the Coenzyme A moiety will also be present.
VI. Visualizations
Chemical Synthesis Pathway
Caption: Chemical synthesis pathway for this compound via the mixed anhydride method.
Experimental Workflow
Caption: Overall workflow for the synthesis, purification, and analysis of this compound.
References
Application of Hexadecyl-CoA in In Vitro Enzymatic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl-CoA, the activated form of palmitic acid (a 16-carbon saturated fatty acid), is a pivotal intermediate in cellular metabolism. Its involvement in fatty acid β-oxidation, lipid biosynthesis, and protein acylation makes it a crucial substrate for numerous enzymes. Consequently, in vitro enzymatic assays utilizing this compound are indispensable tools for studying enzyme kinetics, screening for inhibitors, and elucidating metabolic pathways. These applications are particularly relevant in the fields of metabolic disease research and drug development. This document provides detailed application notes and protocols for the use of this compound in key in vitro enzymatic assays.
Key Enzymes and Their Significance
Several classes of enzymes utilize long-chain acyl-CoAs like this compound as a substrate. Understanding the function of these enzymes is critical for designing and interpreting in vitro assays.
-
Carnitine Palmitoyltransferase (CPT): This enzyme system is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] CPT1, located on the outer mitochondrial membrane, converts long-chain acyl-CoAs to acylcarnitines, which are then transported across the inner membrane by carnitine-acylcarnitine translocase. CPT2, on the inner mitochondrial membrane, reverses the reaction, regenerating the acyl-CoA within the mitochondrial matrix.[1]
-
Acyl-CoA Synthetase (ACS): ACS enzymes activate free fatty acids by catalyzing their conversion to acyl-CoAs, a necessary step for their participation in most metabolic pathways.[3][4] There are multiple isoforms of ACS with varying substrate specificities and subcellular locations, highlighting their diverse roles in lipid metabolism.
-
Acyltransferases: This broad class of enzymes utilizes acyl-CoAs to acylate various acceptor molecules. A key example is Diacylglycerol Acyltransferase (DGAT), which catalyzes the final committed step in triacylglycerol synthesis.
-
Protein Acyltransferases: These enzymes mediate the covalent attachment of fatty acids, such as palmitate from this compound, to proteins. This post-translational modification, known as S-acylation or palmitoylation, can affect protein localization, stability, and function.
Data Presentation: Quantitative Assay Parameters
The following tables summarize key quantitative data for in vitro enzymatic assays involving this compound and related long-chain acyl-CoAs. These values are intended as a starting point and may require optimization depending on the specific enzyme source and experimental conditions.
Table 1: Substrate Concentrations for In Vitro Enzymatic Assays
| Enzyme | Substrate | Typical Concentration Range | Reference |
| Carnitine Palmitoyltransferase 1 (CPT1) | Palmitoyl-CoA | 0.15 mM | |
| Acyl-CoA Synthetase (ACS) | Palmitic Acid | Radiolabeled (specific activity dependent) | |
| Diacylglycerol Acyltransferase (DGAT) | NBD-Palmitoyl-CoA | 25 µM | |
| Wax Synthase | NBD-16:0 CoA | 25 µM |
Table 2: Detection Methods and Corresponding Wavelengths
| Assay Type | Detection Method | Excitation (nm) | Emission (nm) | Reference |
| Fluorometric ACS Assay | Fluorescence | 535 | 587 | |
| Fluorometric Fatty Acyl-CoA Assay | Fluorescence | 530 | 585 | |
| Fluorometric CPT Assay | Fluorescence | 410 | 530 | |
| NBD-based Acyltransferase Assay | Fluorescence | 465 | 535 | |
| Colorimetric ACS Assay | Absorbance | 550 | - |
Experimental Protocols
In Vitro Carnitine Palmitoyltransferase (CPT) Activity Assay (Fluorometric)
This protocol is adapted from a method utilizing a thiol-reactive fluorescent probe to measure the release of Coenzyme A (CoA).
Materials:
-
Enzyme source (e.g., isolated mitochondria, cell lysate)
-
This compound (Palmitoyl-CoA)
-
L-Carnitine
-
HEPES buffer (40 mM, pH 7.4)
-
EDTA (1 mM)
-
Bovine Serum Albumin (BSA, 0.2%)
-
Potassium cyanide (KCN, 1 mM)
-
7-fluorobenz-2-oxa-1,3-diazole-4-sulphonamide (fluorescent probe)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a reaction buffer containing 40 mM HEPES (pH 7.4), 1 mM EDTA, 0.2% BSA, 1 mM KCN, and 240 µg/ml of the fluorescent probe.
-
Add 5 µl of the enzyme source (e.g., liver homogenate) to each well of the 96-well plate.
-
To the test wells, add L-carnitine to a final concentration of 2.5 mM. For control wells (measuring background CoA release), add an equivalent volume of buffer.
-
Initiate the reaction by adding Palmitoyl-CoA to a final concentration of 0.15 mM.
-
Incubate the plate at 37°C for 8 minutes.
-
Measure the fluorescence at an excitation wavelength of 410 nm and an emission wavelength of 530 nm.
-
CPT activity is calculated as the difference in fluorescence between the wells with and without carnitine.
In Vitro Acyl-CoA Synthetase (ACS) Activity Assay (Fluorometric)
This protocol is based on a commercially available assay kit that detects the production of acyl-CoA.
Materials:
-
Enzyme source (e.g., tissue or cell lysate)
-
Hexadecanoic Acid (Palmitic Acid) as the substrate to be activated
-
ACS Assay Buffer
-
Enzyme Mix, Developer Mix, and Converter Mix (as provided in a kit)
-
Fluorescent Probe
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the sample by homogenizing tissue (10 mg) or cells (1 x 10^6) in 100 µl of ice-cold ACS Assay Buffer. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Prepare a reaction mix containing the ACS Assay Buffer, Enzyme Mix, Developer Mix, Converter Mix, and the fluorescent probe according to the kit manufacturer's instructions.
-
Add 2-20 µl of the sample supernatant to the wells of the microplate. Include a sample background control for each sample.
-
Add 50 µl of the reaction mix to each well. For the sample background wells, use a background control mix (without the enzyme mix).
-
Measure the fluorescence in a kinetic mode for 30 minutes at 37°C, with excitation at 535 nm and emission at 587 nm.
-
Calculate the ACS activity from the rate of fluorescence increase, after subtracting the background reading.
In Vitro Diacylglycerol Acyltransferase (DGAT) Activity Assay (Fluorescent)
This protocol utilizes a fluorescently labeled fatty acyl-CoA substrate, NBD-palmitoyl-CoA.
Materials:
-
Enzyme source (e.g., cell lysate or total membranes)
-
NBD-palmitoyl-CoA (500 µM stock in 20 mM Tris-HCl, pH 7.6)
-
1,2-Diacylglycerol (DOG) (4 mM stock in acetone)
-
Tris-HCl (1 M, pH 7.6)
-
MgCl2 (1 M)
-
Bovine Serum Albumin (BSA, 12.5 mg/ml)
-
Chloroform/methanol (2:1, v/v)
-
Thin Layer Chromatography (TLC) plates
-
Fluorescent imaging system
Procedure:
-
Prepare a master mix containing 20 µl of 1 M Tris-HCl (pH 7.6), 4 µl of 1 M MgCl₂, 10 µl of 4 mM DOG, 10 µl of 12.5 mg/ml BSA, 10 µl of 500 µM NBD-palmitoyl-CoA, and 96 µl of water per reaction.
-
Aliquot 150 µl of the master mix into glass test tubes and pre-incubate at 37°C for 2 minutes.
-
Start the reaction by adding 50 µl of the protein sample (typically 50 µg of protein).
-
Incubate at 37°C for 10 minutes with occasional shaking.
-
Terminate the reaction by adding 4 ml of chloroform/methanol (2:1, v/v) and vortexing.
-
Add 800 µl of water, vortex, and centrifuge at 3,000 rpm for 5 minutes to separate the phases.
-
Spot the organic (lower) phase onto a TLC plate and develop the chromatogram.
-
Visualize and quantify the fluorescent NBD-triacylglycerol product using a fluorescent imaging system.
In Vitro Protein S-Acylation Assay (Biotin-Switch Technique)
This protocol allows for the detection of S-acylated proteins.
Materials:
-
Recombinant protein of interest
-
Blocking Buffer (e.g., HEN buffer with 1% SDS and methyl methanethiosulfonate)
-
Hydroxylamine (for cleaving thioester bonds)
-
Tris-HCl
-
Biotin-BMCC (biotinylating agent)
-
Streptavidin-HRP
-
Western blotting reagents and equipment
Procedure:
-
Incubate the recombinant protein in a buffer containing this compound to allow for in vitro acylation.
-
Block free sulfhydryl groups on the protein using a blocking buffer containing a sulfhydryl-reactive agent.
-
Cleave the thioester linkage of the attached palmitoyl group with hydroxylamine, exposing a free sulfhydryl group. A control sample without hydroxylamine should be included.
-
Label the newly exposed sulfhydryl groups with a biotinylating reagent like Biotin-BMCC.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Detect the biotinylated (and thus previously S-acylated) protein by Western blotting using streptavidin-HRP.
Visualizations
Signaling and Metabolic Pathways
Experimental Workflows
Conclusion
This compound is an essential substrate for a variety of in vitro enzymatic assays that are fundamental to metabolic research and drug discovery. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust and reliable experiments. Careful optimization of assay conditions and the use of appropriate controls are paramount for obtaining accurate and reproducible results. These in vitro systems will continue to be invaluable for advancing our understanding of lipid metabolism and for the development of novel therapeutics targeting metabolic diseases.
References
- 1. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 3. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 4. Physiological Role of Acyl Coenzyme A Synthetase Homologs in Lipid Metabolism in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Hexadecyl-CoA as a Substrate for Acyl-CoA Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl-CoA, also known as palmitoyl-CoA, is a 16-carbon saturated long-chain acyl-CoA that serves as a primary substrate for very-long-chain acyl-CoA dehydrogenase (VLCAD). This enzyme catalyzes the initial and rate-limiting step in the mitochondrial beta-oxidation of long-chain fatty acids. The dehydrogenation of this compound by VLCAD introduces a double bond between the α and β carbons, yielding 2-hexadecenoyl-CoA. This reaction is crucial for cellular energy homeostasis, particularly in tissues with high energy demands such as the heart, skeletal muscle, and liver.[1][2][3]
Deficiencies in VLCAD activity lead to severe metabolic disorders characterized by impaired fatty acid oxidation, resulting in cardiomyopathy, myopathy, and hypoketotic hypoglycemia.[2][4] Therefore, the study of VLCAD activity with its optimal substrate, this compound, is of paramount importance for understanding disease mechanisms, developing diagnostic assays, and screening for potential therapeutic agents.
These application notes provide detailed protocols for measuring the activity of acyl-CoA dehydrogenase using this compound as a substrate, along with data presentation guidelines and visualizations of the relevant biological pathway and experimental workflows.
Data Presentation
| Acyl-CoA Dehydrogenase | Abbreviation | Optimal Substrate Chain Length | Activity with this compound (C16:0-CoA) |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 | Negligible |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C10 | Low |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C10-C14 | Moderate |
| Very-Long-Chain Acyl-CoA Dehydrogenase | VLCAD | C14-C20 | High (Optimal Substrate) |
Signaling Pathway
The enzymatic reaction of acyl-CoA dehydrogenase with this compound is the initial step of the mitochondrial fatty acid β-oxidation spiral. This pathway is central to cellular energy metabolism.
Caption: Mitochondrial Fatty Acid β-Oxidation Pathway.
Experimental Protocols
Two primary methods for assaying VLCAD activity using this compound are detailed below: a spectrophotometric assay and an HPLC-based assay.
Experimental Workflow: Acyl-CoA Dehydrogenase Activity Assays
Caption: Workflow for Acyl-CoA Dehydrogenase Assays.
Protocol 1: Spectrophotometric Assay for VLCAD Activity
This method utilizes ferricenium hexafluorophosphate as an artificial electron acceptor, allowing for the spectrophotometric monitoring of this compound dehydrogenation.
Materials:
-
Cell or tissue lysate
-
Potassium phosphate buffer (100 mM, pH 7.2) containing 0.1 mM EDTA
-
Triton X-100 (0.2% v/v)
-
This compound solution (e.g., 2 mM stock in water)
-
Ferricenium hexafluorophosphate solution (e.g., 1.5 mM stock in water)
-
Spectrophotometer capable of reading at 300 nm
Procedure:
-
Prepare Cell Lysate:
-
Homogenize cells or tissues in cold potassium phosphate buffer with Triton X-100.
-
Centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant.
-
-
Reaction Setup:
-
In a cuvette, combine:
-
Cell lysate (containing a specified amount of protein, e.g., 50-100 µg)
-
Potassium phosphate buffer to a final volume of 980 µL.
-
10 µL of 1.5 mM ferricenium hexafluorophosphate (final concentration: 150 µM).
-
-
Mix gently and incubate at 37°C for 5 minutes to pre-warm.
-
-
Initiate Reaction:
-
Add 10 µL of 2 mM this compound (final concentration: 200 µM) to initiate the reaction.
-
Immediately start monitoring the decrease in absorbance at 300 nm.
-
-
Data Acquisition and Analysis:
-
Record the change in absorbance over time (e.g., for 5-10 minutes).
-
The rate of ferricenium ion reduction is proportional to the VLCAD activity.
-
Calculate the specific activity (nmol/min/mg protein) using the molar extinction coefficient of ferricenium ion.
-
Protocol 2: HPLC-Based Assay for VLCAD Activity
This method directly measures the formation of the product, 2-hexadecenoyl-CoA, providing a highly specific assessment of VLCAD activity.
Materials:
-
Cell or tissue lysate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
This compound solution (e.g., 2 mM stock in water)
-
Reaction stop solution (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile in an aqueous buffer)
-
UV detector set to an appropriate wavelength for detecting enoyl-CoA (e.g., 260 nm)
-
2-Hexadecenoyl-CoA standard for calibration
Procedure:
-
Prepare Cell Lysate:
-
Prepare cell or tissue lysates as described in Protocol 1.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine:
-
Cell lysate (e.g., 50-100 µg of protein)
-
Tris-HCl buffer
-
This compound to a final concentration of approximately 20 nmol.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 5-15 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding a small volume of the stop solution.
-
Centrifuge to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the reaction components using a suitable gradient elution.
-
Monitor the elution profile at the specified UV wavelength.
-
-
Quantification:
-
Identify the peak corresponding to 2-hexadecenoyl-CoA by comparing its retention time with that of the standard.
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve generated with known concentrations of 2-hexadecenoyl-CoA.
-
Calculate the specific activity of VLCAD (nmol product/min/mg protein).
-
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers investigating the activity of acyl-CoA dehydrogenases with this compound. The selection of the assay method will depend on the specific research question and available instrumentation. The spectrophotometric assay is a convenient method for high-throughput screening, while the HPLC-based assay offers higher specificity and direct quantification of the enzymatic product. Accurate measurement of VLCAD activity is essential for advancing our understanding of fatty acid metabolism and related disorders.
References
- 1. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very Long-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hexadecyl-CoA in Biological Samples by LC-MS/MS
Abstract
Hexadecyl-CoA, the activated form of palmitic acid, is a central metabolite in fatty acid metabolism, serving as a key substrate for both beta-oxidation and the synthesis of complex lipids. Dysregulation of this compound levels is implicated in various metabolic diseases, making its accurate quantification in biological samples crucial for researchers in academia and the pharmaceutical industry. This application note presents a detailed protocol for the sensitive and specific quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, provides a robust workflow for researchers and drug development professionals.
Introduction
This compound, also known as Palmitoyl-CoA, is a pivotal molecule in cellular lipid metabolism. It is the primary product of de novo fatty acid synthesis and a major substrate for mitochondrial beta-oxidation to produce ATP.[1] Furthermore, this compound is a precursor for the synthesis of various complex lipids, including triglycerides, phospholipids, and sphingolipids.[2] Given its central role, the accurate measurement of this compound concentrations in cells and tissues is essential for understanding the pathophysiology of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
This application note details a highly sensitive and specific method for the quantification of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol covers sample extraction from biological matrices, chromatographic separation using a reversed-phase C18 column, and detection by multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer.
Experimental Workflow
The overall experimental workflow for the quantification of this compound is depicted below. The process begins with the extraction of acyl-CoAs from the biological sample, followed by separation via ultra-high-performance liquid chromatography (UHPLC) and subsequent detection and quantification by tandem mass spectrometry.
Caption: A schematic of the experimental workflow for this compound quantification.
Signaling Pathway Context
This compound is a key node in cellular metabolism, participating in both anabolic and catabolic pathways. Understanding its metabolic context is crucial for interpreting quantitative data. The diagram below illustrates the central role of this compound in fatty acid metabolism.
References
Application Notes and Protocols for the Separation of Hexadecyl-CoA by Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the separation and quantification of Hexadecyl-CoA (also known as Palmitoyl-CoA) and other long-chain fatty acyl-CoAs using High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques. The protocols are designed to be a valuable resource for researchers in metabolic studies, drug discovery, and diagnostics.
Introduction
This compound is a critical intermediate in fatty acid metabolism, playing a central role in both the synthesis and beta-oxidation of fatty acids. Accurate and reliable methods for its separation and quantification are essential for understanding its physiological and pathological roles. This document outlines established chromatographic techniques, with a primary focus on reversed-phase HPLC (RP-HPLC) and its coupling with mass spectrometry (LC-MS/MS), which offer high sensitivity and selectivity for the analysis of long-chain acyl-CoAs in complex biological matrices.
Chromatographic Techniques for this compound Separation
Several chromatographic techniques can be employed for the separation of this compound. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common technique for separating long-chain acyl-CoAs. Separation is based on the hydrophobicity of the acyl chain, with longer and more saturated chains exhibiting stronger retention on a nonpolar stationary phase (e.g., C18).[1][2][3] A gradient elution with an organic modifier, such as acetonitrile, is typically used to elute the compounds.[1][2]
-
Ion-Pair Chromatography: This technique can be used to enhance the retention and improve the peak shape of polar, ionic compounds like acyl-CoAs on reversed-phase columns. An ion-pairing reagent is added to the mobile phase to form a neutral complex with the charged analyte, thereby increasing its interaction with the stationary phase.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of HPLC with tandem mass spectrometry provides the highest level of sensitivity and specificity for the analysis of this compound. This technique allows for the precise quantification of acyl-CoAs in complex biological samples with minimal interference.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol describes a robust method for the extraction of long-chain acyl-CoAs, including this compound, from tissue samples, adapted from published procedures.
Materials:
-
Frozen tissue sample
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
Methanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) and the internal standard.
-
Homogenize the tissue on ice.
-
Add 0.5 mL of a mixture of ACN:2-propanol:methanol (3:1:1 v/v/v).
-
Homogenize the sample again.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Re-extract the pellet with the same volume of the ACN:2-propanol:methanol mixture.
-
Combine the supernatants and dry them under a stream of nitrogen gas.
-
Re-suspend the dried extract in 50 µL of methanol:water (1:1 v/v) for LC-MS/MS analysis.
Protocol 2: Reversed-Phase HPLC Separation of this compound
This protocol provides a general method for the separation of this compound using RP-HPLC with UV detection.
Instrumentation and Columns:
-
HPLC system with a gradient pump and a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: 75 mM KH2PO4, pH 4.9
-
Solvent B: Acetonitrile
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column Temperature | 35°C |
| Flow Rate | 0.5 mL/min, can be increased to 1.0 mL/min during the gradient |
| Detection Wavelength | 260 nm |
| Injection Volume | 20 µL |
| Gradient | Start with a suitable percentage of Solvent B (e.g., 44%) and increase linearly to elute the long-chain acyl-CoAs. A typical gradient might involve increasing Solvent B to 70-80% over 20-30 minutes. |
Protocol 3: LC-MS/MS Analysis of this compound
This protocol outlines the analysis of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium hydroxide
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide
-
Gradient: A linear gradient from a low to a high percentage of Solvent B is used to separate the acyl-CoAs.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): [M+H]+ for this compound (m/z 1004.6)
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate group (507 Da).
Data Presentation
The following tables summarize typical quantitative data for the separation of long-chain acyl-CoAs. Note that retention times can vary depending on the specific HPLC system, column, and mobile phase conditions.
Table 1: Representative Retention Times of Long-Chain Acyl-CoAs using RP-HPLC
| Acyl-CoA | Chain Length:Unsaturation | Approximate Retention Time (min) |
| Myristoyl-CoA | 14:0 | 15 - 20 |
| This compound (Palmitoyl-CoA) | 16:0 | 20 - 25 |
| Palmitoleoyl-CoA | 16:1 | 18 - 23 |
| Stearoyl-CoA | 18:0 | 25 - 30 |
| Oleoyl-CoA | 18:1 | 23 - 28 |
| Linoleoyl-CoA | 18:2 | 21 - 26 |
Note: These are estimated retention times and will vary. Generally, retention time increases with chain length and decreases with the degree of unsaturation.
Table 2: LC-MS/MS Parameters for Selected Long-Chain Acyl-CoAs
| Acyl-CoA | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myristoyl-CoA | 976.6 | 469.1 | 30 - 40 |
| This compound | 1004.6 | 497.1 | 30 - 40 |
| Palmitoleoyl-CoA | 1002.6 | 495.1 | 30 - 40 |
| Stearoyl-CoA | 1032.7 | 525.2 | 30 - 40 |
| Oleoyl-CoA | 1030.7 | 523.2 | 30 - 40 |
| Linoleoyl-CoA | 1028.7 | 521.2 | 30 - 40 |
Note: Product ions are often based on the neutral loss of 507 Da. Collision energies need to be optimized for the specific instrument.
Mandatory Visualizations
Caption: Experimental workflow for acyl-CoA profiling.
Caption: Fatty Acid Beta-Oxidation Pathway.
Caption: Carnitine Shuttle Pathway.
References
Utilizing Hexadecyl-CoA to Probe Lipid Metabolism in Cultured Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl-CoA is a powerful tool for investigating the intricate pathways of lipid metabolism. As a non-hydrolyzable analog of palmitoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, this compound allows researchers to dissect specific enzymatic and signaling events without the complication of metabolic breakdown. Its stability makes it an ideal candidate for studying processes such as fatty acid oxidation, lipid uptake and trafficking, enzyme kinetics, and protein acylation in cultured cell systems. These studies are crucial for understanding metabolic diseases like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, and for the development of novel therapeutic interventions.
This document provides detailed application notes and experimental protocols for the use of this compound in cultured cells, complete with data presentation in tabular format and diagrams of relevant pathways and workflows.
Key Applications of this compound in Lipid Metabolism Research
This compound can be employed in a variety of assays to probe different aspects of lipid metabolism:
-
Inhibition of Fatty Acid Oxidation (FAO): By competing with its natural counterpart, palmitoyl-CoA, for binding to key enzymes, this compound can be used to inhibit the mitochondrial beta-oxidation of long-chain fatty acids. This is particularly useful for studying the cellular reliance on FAO for energy and for identifying potential drug targets.
-
Modulation of Lipid Uptake and Trafficking: The transport and intracellular movement of fatty acids are tightly regulated processes. This compound can be used to compete with natural fatty acyl-CoAs, thereby helping to elucidate the roles of fatty acid binding proteins (FABPs) and other transport machinery.
-
Enzyme Inhibition Studies: this compound serves as a specific inhibitor for several key enzymes in lipid metabolism, including carnitine palmitoyltransferase 1 (CPT1) and adipose triglyceride lipase (ATGL). Studying these inhibitory effects provides insights into enzyme function and regulation.[1]
-
Investigation of Protein Acylation: As a stable analog, this compound can be used in proteomics studies to identify proteins that are post-translationally modified by long-chain fatty acids, a process known as S-acylation or palmitoylation, which affects protein localization and function.[1]
-
Analysis of Lipid Droplet Dynamics: The formation, growth, and breakdown of lipid droplets are central to cellular lipid homeostasis. This compound can be used to study the impact of blocking acyl-CoA metabolism on lipid droplet morphology and dynamics.
Experimental Protocols
Fatty Acid Oxidation (FAO) Inhibition Assay
This protocol details a method to assess the inhibitory effect of this compound on the oxidation of a radiolabeled fatty acid substrate in cultured cells.
Principle: The rate of fatty acid oxidation is determined by measuring the production of a metabolic byproduct, typically radiolabeled CO2 or acid-soluble metabolites, from a radiolabeled fatty acid like [1-¹⁴C]palmitate or [9,10-³H]palmitate. This compound is introduced as a competitive inhibitor.
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes, or primary hepatocytes)
-
Seahorse XF or standard cell culture plates (24- or 96-well)
-
[1-¹⁴C]palmitic acid or [9,10-³H]palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
-
L-carnitine
-
Perchloric acid (PCA)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate and culture until they reach the desired confluency.
-
Preparation of Substrate Solution:
-
Prepare a stock solution of the radiolabeled palmitic acid complexed to fatty acid-free BSA. A typical stock solution might be 1 mM palmitate with 0.17 mM BSA in serum-free medium.
-
The final concentration in the assay will typically be 100-200 µM palmitate.
-
-
Treatment with this compound:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO or ethanol).
-
On the day of the experiment, wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle control in serum-free medium for 1-2 hours.
-
-
Initiation of FAO Assay:
-
After pre-incubation, add the radiolabeled palmitate-BSA substrate solution to each well. Also, add L-carnitine to a final concentration of 1 mM to facilitate fatty acid transport into the mitochondria.
-
Incubate the plate at 37°C in a CO₂ incubator for 1-3 hours.
-
-
Measurement of FAO:
-
For [1-¹⁴C]palmitate (measuring ¹⁴CO₂):
-
Place a small piece of filter paper soaked in a CO₂ trapping agent (e.g., 1 M NaOH) in a center well or suspended above the culture medium.
-
Seal the wells to create a closed system.
-
Stop the reaction by adding perchloric acid to the culture medium.
-
Incubate for an additional hour to allow the released ¹⁴CO₂ to be trapped.
-
Transfer the filter paper to a scintillation vial, add scintillation cocktail, and count the radioactivity.
-
-
For [9,10-³H]palmitate (measuring ³H₂O):
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the plate to pellet cell debris.
-
Transfer the supernatant to a new tube and separate the ³H₂O from the unoxidized [³H]palmitate using a separation column or by water diffusion in an airtight tube.[2]
-
Measure the radioactivity in the aqueous phase by scintillation counting.
-
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration in each well.
-
Calculate the percentage inhibition of FAO for each concentration of this compound compared to the vehicle control.
-
Workflow for Fatty Acid Oxidation Inhibition Assay
Caption: Workflow for FAO inhibition assay.
Lipid Uptake Assay
This protocol describes how to measure the effect of this compound on the uptake of a fluorescently labeled fatty acid analog.
Principle: Fluorescently tagged long-chain fatty acids, such as BODIPY-C12 or BODIPY-FL C16, are used to visualize and quantify fatty acid uptake by cells. This compound is used as a competitor to assess its impact on the uptake process.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, Huh7 hepatocytes)
-
Black, clear-bottom 96-well plates
-
BODIPY-FL C16 or another suitable fluorescent fatty acid analog
-
Fatty acid-free BSA
-
This compound
-
Hoechst 33342 or other nuclear stain
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
Preparation of Reagents:
-
Prepare a stock solution of the BODIPY-fatty acid analog complexed with fatty acid-free BSA.
-
Prepare stock solutions of this compound.
-
-
Treatment with this compound:
-
Wash cells with serum-free medium.
-
Pre-incubate cells with various concentrations of this compound or vehicle control for 1 hour.
-
-
Fatty Acid Uptake:
-
Add the BODIPY-fatty acid-BSA complex to the wells to a final concentration of 1-5 µM.
-
Incubate for a short period (e.g., 1-15 minutes) at 37°C. The optimal time should be determined empirically.
-
-
Termination and Measurement:
-
Remove the uptake solution and wash the cells rapidly with ice-cold PBS containing 0.2% BSA to remove extracellular fluorescence.
-
Add PBS to the wells.
-
Measure the intracellular fluorescence using a fluorescence plate reader (bottom-read mode) at the appropriate excitation/emission wavelengths (e.g., ~485/515 nm for BODIPY-FL).
-
-
Normalization:
-
After fluorescence measurement, stain the cells with Hoechst 33342 to quantify the cell number in each well.
-
Normalize the fatty acid uptake fluorescence to the Hoechst fluorescence.
-
-
Data Analysis:
-
Express the data as a percentage of the vehicle-treated control to determine the effect of this compound on fatty acid uptake.
-
Workflow for Lipid Uptake Assay
References
Application Notes and Protocols: Hexadecyl-CoA in Enzyme Kinetics and Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl-CoA, the coenzyme A thioester of palmitic acid, is a pivotal molecule in cellular metabolism, primarily involved in fatty acid metabolism. Its non-hydrolyzable analog, S-Hexadecyl-CoA, where the thioester linkage is replaced by a more stable thioether bond, serves as an invaluable tool for researchers investigating the kinetics and inhibition of enzymes involved in fatty acid pathways. This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs to study key enzymes, offering insights into their mechanisms and potential as therapeutic targets.
Adipose Triglyceride Lipase (ATGL)
Application Note: Adipose Triglyceride Lipase (ATGL) is the rate-limiting enzyme in the hydrolysis of triacylglycerols stored in lipid droplets. This compound and other long-chain acyl-CoAs have been identified as non-competitive inhibitors of ATGL.[1][2] This feedback inhibition by the product of fatty acid activation is crucial for preventing the toxic accumulation of free fatty acids. S-Hexadecyl-CoA, as a non-metabolizable analog, is an excellent tool to study this inhibitory mechanism without the complication of its degradation.
Quantitative Data: Inhibition of ATGL by Long-Chain Acyl-CoAs
| Inhibitor | Enzyme Source | Inhibition Type | IC50 | Reference |
| Oleoyl-CoA | Murine ATGL | Non-competitive | ~25 µM | [3] |
| Palmitoyl-CoA | Murine ATGL | - | - | [1] |
Experimental Protocol: ATGL Inhibition Assay
This protocol is adapted from established methods to measure ATGL activity and its inhibition.[1]
Materials:
-
Purified or recombinant ATGL
-
Triolein (substrate)
-
Phosphatidylcholine/phosphatidylinositol liposomes
-
Bovine Serum Albumin (BSA), fatty acid-free
-
This compound or S-Hexadecyl-CoA
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT
-
Heptane/diethyl ether/methanol (10:9:1, v/v/v) for extraction
-
0.1 M potassium carbonate, pH 10.5 for neutralization
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [3H]triolein in toluene. Evaporate the toluene under a stream of nitrogen. Resuspend the labeled triolein in unlabeled triolein to achieve the desired specific activity. Emulsify the triolein substrate in the assay buffer containing phosphatidylcholine/phosphatidylinositol.
-
Enzyme Preparation: Dilute the purified ATGL in the assay buffer to the desired concentration.
-
Inhibition Assay:
-
In a microcentrifuge tube, add the desired concentration of this compound (or S-Hexadecyl-CoA) dissolved in assay buffer. Include a control with no inhibitor.
-
Add the diluted enzyme to the tube and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the emulsified [3H]triolein substrate.
-
Incubate the reaction mixture for 30 minutes at 37°C with shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 3.25 mL of heptane/diethyl ether/methanol.
-
Add 1 mL of 0.1 M potassium carbonate to achieve phase separation.
-
Vortex and centrifuge at 1000 x g for 10 minutes.
-
-
Quantification:
-
Collect an aliquot of the upper organic phase, which contains the released [3H]oleic acid.
-
Add the aliquot to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway: ATGL Regulation
Caption: Regulation of Adipose Triglyceride Lipase (ATGL) activity.
Carnitine Palmitoyltransferase I (CPT1)
Application Note: Carnitine Palmitoyltransferase I (CPT1) is a key regulatory enzyme in fatty acid oxidation, catalyzing the transfer of long-chain fatty acyl groups from CoA to carnitine. This is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for β-oxidation. This compound is a natural substrate for CPT1. Using radiolabeled carnitine and unlabeled this compound allows for the direct measurement of CPT1 activity. The non-hydrolyzable S-Hexadecyl-CoA can be used to study substrate binding and allosteric regulation without being converted to hexadecylcarnitine.
Quantitative Data: CPT1 Kinetics
| Substrate | Enzyme Source | Km | Reference |
| Palmitoyl-CoA | Permeabilized muscle fibers | 80 µM | |
| Carnitine | Rat liver CPT1A | 30 µM |
Experimental Protocol: Direct CPT1 Activity Assay
This protocol is based on the forward radioisotopic assay for CPT1.
Materials:
-
Isolated mitochondria or cell homogenates
-
[³H]L-carnitine
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 10 mM HEPES, pH 7.4, 1 mM EGTA
-
Stop Solution: 1 M HCl
-
Butanol
-
Scintillation cocktail and counter
Procedure:
-
Sample Preparation: Isolate mitochondria from tissue or cells of interest. Resuspend the mitochondrial pellet in the assay buffer. Determine the protein concentration.
-
Reaction Mixture:
-
Prepare a reaction mixture containing assay buffer, 2 mg/mL BSA, and 5 mM ATP, 1 mM L-carnitine, and [³H]L-carnitine (to a final specific activity of ~1000 dpm/nmol).
-
For inhibition studies, add the inhibitor (e.g., malonyl-CoA) at desired concentrations.
-
-
Enzyme Assay:
-
Pre-warm the reaction mixture to 37°C.
-
Add the mitochondrial suspension (e.g., 50-100 µg of protein) to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 100 µM.
-
Incubate for 5 minutes at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 60 µL of 1 M HCl.
-
Add 400 µL of water-saturated butanol.
-
Vortex vigorously for 20 seconds and centrifuge at 14,000 x g for 2 minutes to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the upper butanol phase (containing [³H]palmitoylcarnitine) to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity.
-
-
Data Analysis: Calculate the specific activity of CPT1 as nmol of palmitoylcarnitine formed per minute per mg of protein. For kinetic studies, vary the concentration of one substrate while keeping the other constant to determine Km and Vmax.
Experimental Workflow: CPT1 Assay
Caption: Workflow for the direct radioisotopic assay of CPT1 activity.
Fatty Acid Synthase (FAS)
Application Note: Fatty Acid Synthase (FAS) is a multi-enzyme complex that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. This compound (as palmitoyl-CoA) is the final product of the mammalian FAS and acts as a feedback inhibitor of the enzyme. Studying this inhibition is crucial for understanding the regulation of de novo lipogenesis. This compound can be used in FAS activity assays to determine its inhibitory constants (Ki or IC50).
Quantitative Data: FAS Inhibition
No specific Ki or IC50 values for this compound were found in the provided search results. However, it is a known feedback inhibitor.
Experimental Protocol: Spectrophotometric FAS Activity Assay
This protocol measures the activity of FAS by monitoring the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified FAS
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
This compound (for inhibition studies)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM DTT
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture:
-
In a quartz cuvette, prepare a reaction mixture containing assay buffer, acetyl-CoA (e.g., 50 µM), and NADPH (e.g., 100 µM).
-
For inhibition studies, add varying concentrations of this compound. Include a control without the inhibitor.
-
-
Enzyme Addition: Add purified FAS to the cuvette to a final concentration that gives a linear rate of NADPH oxidation for at least 5 minutes.
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding malonyl-CoA (e.g., 100 µM).
-
Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
One unit of FAS activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
-
For inhibition studies, plot the initial velocity against the concentration of this compound to determine the IC50. To determine the Ki and the type of inhibition, perform the assay at different concentrations of both the substrate (malonyl-CoA) and the inhibitor (this compound) and analyze the data using Lineweaver-Burk or Dixon plots.
-
Logical Relationship: FAS Inhibition Assay
Caption: Logical flow of a Fatty Acid Synthase (FAS) inhibition assay.
Acyl-CoA Synthetase (ACS)
Application Note: Acyl-CoA Synthetases (ACS) are a family of enzymes that activate fatty acids by converting them to their corresponding acyl-CoA thioesters. This is a critical step for their subsequent metabolism. Hexadecanoyl-CoA is the product of ACS when palmitic acid is the substrate. To study the kinetics of this reaction without the influence of product inhibition, a non-hydrolyzable substrate analog or a coupled assay that continuously removes the product can be used. A radiometric assay using radiolabeled palmitic acid is a direct and sensitive method to measure ACS activity.
Quantitative Data: ACS Kinetics
Specific Km values for this compound as a product inhibitor were not found. The Km for the substrate palmitic acid is typically in the low micromolar range.
Experimental Protocol: Radiometric Acyl-CoA Synthetase Assay
This protocol is based on the method described by Füllekrug and Poppelreuther.
Materials:
-
Cell lysates or purified ACS
-
[¹⁴C]Palmitic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Dole's Reagent: Isopropanol/Heptane/1 M H₂SO₄ (40:10:1, v/v/v)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a stock solution of [¹⁴C]palmitic acid complexed with BSA in the assay buffer.
-
Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, 10 mM ATP, 10 mM MgCl₂, 0.5 mM CoA, and the [¹⁴C]palmitic acid-BSA complex.
-
-
Enzyme Assay:
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the cell lysate or purified ACS.
-
Incubate at 37°C for a set time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2.5 mL of Dole's reagent.
-
Add 1.5 mL of heptane and 1 mL of water.
-
Vortex and centrifuge to separate the phases. The upper heptane phase contains the unreacted [¹⁴C]palmitic acid.
-
Remove the upper phase and wash the lower aqueous phase twice with 2 mL of heptane to remove any remaining unreacted fatty acid.
-
-
Quantification:
-
Take an aliquot of the lower aqueous phase, which contains the [¹⁴C]this compound.
-
Add to a scintillation vial with scintillation cocktail and measure radioactivity.
-
-
Data Analysis: Calculate the amount of [¹⁴C]this compound formed based on the specific activity of the [¹⁴C]palmitic acid. Determine the specific activity of the ACS in nmol/min/mg protein.
Experimental Workflow: ACS Assay
Caption: Workflow for the radiometric assay of Acyl-CoA Synthetase (ACS) activity.
Long-Chain Acyl-CoA Dehydrogenase (LCAD)
Application Note: Long-Chain Acyl-CoA Dehydrogenase (LCAD) is a mitochondrial enzyme that catalyzes the first step of β-oxidation for long-chain fatty acids. This compound is a substrate for this enzyme. The activity of LCAD can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate, which changes its absorbance upon reduction. This assay allows for the determination of kinetic parameters and the screening of potential inhibitors.
Quantitative Data: LCAD Kinetics
Specific Km, Ki, or IC50 values for this compound with LCAD were not found in the provided search results.
Experimental Protocol: Spectrophotometric LCAD Activity Assay
This protocol is adapted from a method using ferricenium ion as an electron acceptor.
Materials:
-
Mitochondrial extracts or purified LCAD
-
This compound
-
Ferricenium hexafluorophosphate
-
Assay Buffer: 100 mM potassium phosphate, pH 7.2, 0.2% Triton X-100, 0.1 mM EDTA
-
UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Prepare mitochondrial extracts or dilute purified LCAD in the assay buffer.
-
Reaction Mixture:
-
In a cuvette, add the assay buffer and the mitochondrial extract or purified enzyme.
-
Add ferricenium hexafluorophosphate to a final concentration of 150 µM.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding this compound to a final concentration of 200 µM.
-
Immediately monitor the decrease in absorbance at 300 nm (the wavelength of maximal absorbance for ferricenium ion) at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the rate of ferricenium reduction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of ferricenium ion.
-
Express the LCAD activity in µmol of ferricenium reduced per minute per mg of protein.
-
For kinetic analysis, vary the concentration of this compound to determine Km and Vmax. For inhibition studies, include various concentrations of a potential inhibitor.
-
Experimental Workflow: LCAD Assay
Caption: Workflow for the spectrophotometric assay of LCAD activity.
Conclusion
This compound and its non-hydrolyzable analogs are powerful tools for the detailed investigation of enzymes involved in fatty acid metabolism. The protocols and data presented here provide a framework for researchers to study enzyme kinetics, mechanisms of inhibition, and to screen for novel therapeutic agents targeting these crucial metabolic pathways. The use of these tools will continue to be instrumental in advancing our understanding of metabolic diseases and in the development of new drugs.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiplex Assay Kit for Acyl Coenzyme A Dehydrogenase, Long Chain (ACADL) ,etc. by FLIA (Flow Luminescence Immunoassay) | LMD661Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
- 3. Palmitoyl-CoA - Wikipedia [en.wikipedia.org]
Illuminating Fatty Acid Metabolism: Fluorescently Labeled Hexadecyl-CoA for Advanced Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecanoyl-CoA, the activated form of the 16-carbon saturated fatty acid palmitate, is a central molecule in cellular metabolism and signaling. It serves as a key substrate for beta-oxidation, a major energy-producing pathway, and as a precursor for the synthesis of complex lipids such as ceramides and glycerolipids. Furthermore, Hexadecyl-CoA and its derivatives are involved in various signaling cascades, including the regulation of gene expression through nuclear receptors like PPARs and post-translational modification of proteins via acylation.[1][2] To unravel the complex dynamics of this compound in living cells, fluorescently labeled analogs have emerged as indispensable tools, enabling real-time visualization of its trafficking, localization, and metabolism.[3]
This document provides detailed application notes and protocols for the use of two commonly employed fluorescently labeled this compound analogs: NBD-Hexadecyl-CoA and BODIPY-Hexadecyl-CoA. These probes offer distinct photophysical properties, making them suitable for a range of imaging applications.
Fluorescent Probe Overviews
NBD (Nitrobenzoxadiazole) and BODIPY (Boron-dipyrromethene) are two popular fluorophores for labeling fatty acids and their CoA derivatives.
-
NBD-Hexadecyl-CoA: This probe features the NBD fluorophore, which is environmentally sensitive. Its fluorescence is quenched in aqueous environments and significantly increases in hydrophobic environments like lipid membranes. This property makes it useful for studying the binding and transfer of the acyl chain.
-
BODIPY-Hexadecyl-CoA: BODIPY dyes are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability.[4] They are less sensitive to the polarity of their environment compared to NBD, providing a more stable and bright signal for tracking the localization of the acyl-CoA molecule.
Data Presentation: Photophysical and Physicochemical Properties
A summary of the key quantitative data for NBD and BODIPY-labeled hexadecanoic acid and their CoA derivatives is presented below for easy comparison.
| Property | NBD-Hexadecanoic Acid | BODIPY FL C16 | NBD-Hexadecyl-CoA | BODIPY-Hexadecyl-CoA |
| Excitation Max (nm) | ~463 | ~503 | ~463 | ~503 |
| Emission Max (nm) | ~536 | ~512 | ~536 | ~512 |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~22,000 | >80,000 | ~22,000 (estimated) | >80,000 (estimated) |
| Quantum Yield | ~0.3 (in methanol) | ~0.9 (in fluid phase lipid bilayers) | Variable (environmentally sensitive) | ~0.9 (estimated) |
| Molecular Weight | Varies by specific conjugate | Varies by specific conjugate | ~1234.4 g/mol | Varies by specific conjugate |
Note: The photophysical properties of the CoA-derivatives are estimated to be similar to their corresponding fatty acid analogs as the fluorophore's environment is largely determined by the acyl chain.
Experimental Protocols
I. Synthesis of Fluorescently Labeled this compound
The synthesis of fluorescently labeled this compound is typically a two-step process: first, the synthesis of the fluorescently labeled fatty acid, followed by its enzymatic or chemical conversion to the corresponding CoA thioester.
A. Synthesis of Fluorescently Labeled Hexadecanoic Acid (General Procedure)
This protocol describes a general method for conjugating an amine-reactive fluorescent dye to a fatty acid with a terminal amino group. For commercially available fluorescent fatty acids like BODIPY FL C16, this step can be skipped.
Materials:
-
16-aminohexadecanoic acid
-
Amine-reactive fluorescent dye (e.g., NBD-Cl, BODIPY FL NHS ester)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Dissolve 16-aminohexadecanoic acid in anhydrous DMF.
-
Add 2-3 equivalents of TEA or DIEA to the solution to act as a base.
-
In a separate vial, dissolve the amine-reactive fluorescent dye in anhydrous DMF.
-
Slowly add the fluorescent dye solution to the fatty acid solution while stirring.
-
Allow the reaction to proceed at room temperature in the dark for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Purify the fluorescently labeled fatty acid by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane).
-
Collect the fractions containing the desired product and evaporate the solvent.
-
Confirm the identity and purity of the product by mass spectrometry and NMR.
B. Enzymatic Synthesis of Fluorescently Labeled this compound
This method utilizes an acyl-CoA synthetase to attach Coenzyme A to the fluorescently labeled fatty acid. This is often the preferred method due to its high specificity and yield.[5]
Materials:
-
Fluorescently labeled hexadecanoic acid (e.g., NBD-hexadecanoic acid, BODIPY FL C16)
-
Coenzyme A (CoA) lithium salt
-
Acyl-CoA Synthetase (from Pseudomonas sp. or similar)
-
ATP, Magnesium Chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
Procedure:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM ATP, 2 mM DTT, and 0.1% Triton X-100.
-
Dissolve the fluorescently labeled hexadecanoic acid in a minimal amount of ethanol or DMSO and then add it to the reaction buffer containing BSA to facilitate solubilization. A typical concentration is 50-100 µM.
-
Add Coenzyme A to the reaction mixture to a final concentration of 1-2 mM.
-
Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 0.1-0.5 U/mL.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of the fluorescent this compound by reverse-phase HPLC.
-
The product can be purified by preparative HPLC if necessary.
II. In Vitro Enzyme Assays
Fluorescently labeled this compound can be used as a substrate to measure the activity of various enzymes involved in fatty acid metabolism.
A. Acyl-CoA Synthetase Activity Assay
This assay measures the formation of fluorescent acyl-CoA from a fluorescent fatty acid.
Materials:
-
Fluorescently labeled hexadecanoic acid (e.g., BODIPY FL C16)
-
Cell or tissue lysate containing acyl-CoA synthetase activity
-
Assay buffer (as described in the synthesis protocol)
-
Coenzyme A, ATP, MgCl₂
-
Fluorometer
Procedure:
-
Prepare a master mix containing assay buffer, CoA, ATP, and MgCl₂ at appropriate concentrations.
-
Add the fluorescent hexadecanoic acid to the master mix.
-
Aliquot the master mix into a 96-well plate.
-
Add the cell or tissue lysate to each well to initiate the reaction.
-
Measure the increase in fluorescence over time using a fluorometer with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
The rate of fluorescence increase is proportional to the acyl-CoA synthetase activity.
-
A standard curve can be generated using known concentrations of the fluorescent this compound to quantify the enzyme activity.
B. Carnitine Palmitoyltransferase (CPT) Activity Assay
This assay measures the transfer of the fluorescent acyl group from CoA to carnitine.
Materials:
-
Fluorescently labeled this compound (e.g., NBD-Hexadecyl-CoA)
-
Mitochondrial preparation or purified CPT enzyme
-
L-Carnitine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Method to separate fluorescent acyl-CoA from fluorescent acylcarnitine (e.g., HPLC or TLC)
Procedure:
-
Prepare a reaction mixture containing assay buffer and L-carnitine (e.g., 2-5 mM).
-
Add the mitochondrial preparation or purified CPT enzyme to the reaction mixture.
-
Initiate the reaction by adding the fluorescent this compound to a final concentration of 10-50 µM.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an organic solvent (e.g., butanol or a chloroform/methanol mixture).
-
Separate the unreacted fluorescent acyl-CoA from the fluorescent acylcarnitine product by HPLC or TLC.
-
Quantify the amount of product formed by measuring the fluorescence of the corresponding peak or spot.
III. Cellular Imaging Protocol: Live-Cell Imaging of Fatty Acid Uptake and Trafficking
This protocol describes a pulse-chase experiment to visualize the uptake and intracellular trafficking of fluorescently labeled this compound.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound (BODIPY-Hexadecyl-CoA is recommended for its brightness and photostability)
-
Live-cell imaging medium (e.g., phenol red-free DMEM/F12)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Preparation: Seed cells on imaging dishes and allow them to reach 60-80% confluency.
-
Preparation of Labeling Solution: Prepare a stock solution of the fluorescent this compound complexed with BSA. To do this, dissolve the fluorescent this compound in a small amount of ethanol or DMSO and then add it to a solution of fatty acid-free BSA in live-cell imaging medium. A typical final concentration for labeling is 1-5 µM.
-
Pulse Labeling:
-
Wash the cells once with warm live-cell imaging medium.
-
Incubate the cells with the labeling solution for a short period (e.g., 2-15 minutes) at 37°C. This "pulse" allows for the initial uptake of the fluorescent probe.
-
-
Chase Period:
-
Remove the labeling solution and wash the cells three times with warm live-cell imaging medium containing 0.5-1% fatty acid-free BSA to remove any probe that is loosely associated with the plasma membrane.
-
Add fresh, warm live-cell imaging medium to the cells.
-
Image the cells at various time points (e.g., 0, 15, 30, 60 minutes) to track the movement of the fluorescent probe to different organelles.
-
-
Imaging:
-
Use a confocal microscope to acquire images. For BODIPY-Hexadecyl-CoA, use an excitation wavelength of ~488 nm and collect emission between ~500-540 nm. For NBD-Hexadecyl-CoA, use an excitation of ~460 nm and collect emission between ~520-560 nm.
-
Co-localization studies can be performed by co-staining with organelle-specific dyes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).
-
Signaling Pathways and Experimental Workflows
Fluorescently labeled this compound can be used to investigate several key cellular pathways.
Fatty Acid Metabolism and Transport
This compound is a central hub in fatty acid metabolism. Upon entering the cell, fatty acids are activated to this compound by acyl-CoA synthetases. From there, it can be transported into the mitochondria for beta-oxidation via the carnitine shuttle or utilized in the endoplasmic reticulum for the synthesis of complex lipids.
References
Troubleshooting & Optimization
Best practices for the handling and storage of Hexadecyl-CoA to maintain stability.
This technical support center provides best practices for the handling and storage of Hexadecyl-CoA to maintain its stability and ensure reliable experimental outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with this compound.
Storage and Handling
Q1: How should I store this compound for long-term and short-term use?
A1: For long-term storage, solid this compound should be stored at -20°C, where it can be stable for at least four years. For short-term use, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles.
Q2: What is the best solvent for preparing a stock solution of this compound?
A2: Methanol is the recommended solvent for reconstituting this compound as it provides the best stability over time.[1] While this compound is soluble in water, aqueous solutions are not recommended for storage for more than one day due to the potential for hydrolysis.[1] If you must use an aqueous buffer, prepare it fresh and use it immediately. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) has also been shown to offer better stability than purely aqueous solutions.[1]
Q3: I observed a precipitate in my this compound solution. What should I do?
A3: Precipitation can occur for several reasons. If your solution was stored in an aqueous buffer, especially one containing divalent cations like Mg²⁺, precipitation is likely.[2] Long-chain acyl-CoAs like this compound are insoluble in buffers with Mg²⁺ concentrations above 5 mM.[2] To resolve this, you can try to gently warm the solution and vortex it. If the precipitate does not dissolve, it is best to prepare a fresh solution. To prevent this, avoid using buffers with high concentrations of divalent cations.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: It is best to avoid repeated freeze-thaw cycles as this can lead to degradation of the molecule. When you first prepare your stock solution, it is highly recommended to aliquot it into smaller, single-use volumes. This will allow you to thaw only the amount you need for a particular experiment, preserving the integrity of the remaining stock.
Experimental Issues
Q5: My experimental results are inconsistent. Could this be related to the stability of my this compound?
A5: Yes, inconsistent results are a common sign of compound degradation. The thioester bond in this compound is susceptible to hydrolysis, which can be accelerated by suboptimal storage conditions, repeated freeze-thaw cycles, or prolonged exposure to aqueous buffers, especially at alkaline or strongly acidic pH. To ensure consistency, always use freshly prepared dilutions from a properly stored stock solution and consider verifying the concentration and purity of your solution.
Q6: How can I check the purity and concentration of my this compound solution?
A6: The purity and concentration of your this compound solution can be determined using High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 260 nm for the adenine moiety of Coenzyme A) or by mass spectrometry (MS). A detailed protocol for HPLC analysis is provided in the "Experimental Protocols" section below.
Q7: I am using this compound in an enzymatic assay and the activity is lower than expected. What could be the cause?
A7: Lower than expected enzymatic activity can be due to several factors related to this compound:
-
Degradation: As mentioned, this compound can hydrolyze, reducing the effective concentration of the active substrate.
-
Micelle Formation: At concentrations above its critical micelle concentration (CMC), this compound can form micelles. The CMC of palmitoyl-CoA (a very close analog) can range from 7 to 250 µM depending on the buffer, pH, and ionic strength. The monomeric form is typically the active substrate for enzymes, so micelle formation can reduce the available substrate concentration. Consider diluting your sample to a concentration below the expected CMC.
-
Inhibition: High concentrations of long-chain acyl-CoAs can sometimes lead to substrate inhibition in certain enzymes.
Data Presentation
The stability of long-chain acyl-CoAs is highly dependent on the solvent and storage conditions. The following table summarizes the stability of a 500 nM solution of C16:0-CoA (this compound) in various solutions when stored on an autosampler at room temperature over 24 hours.
Table 1: Stability of this compound in Different Solvents at Room Temperature
| Solvent | % Remaining after 4 hours | % Remaining after 24 hours |
| Methanol | ~100% | ~100% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 7) | ~95% | ~90% |
| Water | ~80% | ~60% |
| 50 mM Ammonium Acetate (pH 7) | ~75% | ~50% |
| 50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5) | ~85% | ~70% |
Data is estimated from graphical representations in scientific literature and is intended for comparative purposes.
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability and purity of a this compound solution over time.
1. Objective: To quantify the percentage of intact this compound remaining in a solution under specific storage conditions (e.g., in a particular buffer at a set temperature).
2. Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
HPLC-grade formic acid or phosphoric acid
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler vials
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of solid this compound.
-
Dissolve it in HPLC-grade methanol to prepare a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the solvent or buffer you wish to test (e.g., phosphate buffer pH 7.4).
-
Dispense aliquots of this solution into several autosampler vials.
-
-
HPLC Analysis:
-
Time Point 0: Immediately inject the first sample into the HPLC system.
-
Storage: Store the remaining vials under the desired conditions (e.g., 4°C, room temperature).
-
Subsequent Time Points: Inject samples at regular intervals (e.g., 2, 4, 8, 24 hours).
-
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 260 nm
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time from the time 0 sample.
-
Integrate the peak area of this compound for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the peak area at time 0.
-
Look for the appearance of new peaks, which may indicate degradation products (e.g., free Coenzyme A and hexadecanoic acid).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: The first cycle of mitochondrial beta-oxidation of this compound.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility of palmitoyl-coenzyme A in acyltransferase assay buffers containing magnesium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Hexadecyl-CoA in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Hexadecyl-CoA in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous buffers?
A1: this compound is an amphipathic molecule with a long 16-carbon acyl chain, which is highly hydrophobic. In aqueous environments, these hydrophobic tails tend to aggregate to minimize contact with water, leading to the formation of micelles above a certain concentration known as the Critical Micelle Concentration (CMC). This self-aggregation limits the amount of monomeric this compound that can be truly dissolved, often leading to precipitation or the formation of a cloudy suspension.
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (in this case, this compound) above which micelles spontaneously form. Below the CMC, this compound exists primarily as individual molecules (monomers) in solution. Above the CMC, additional molecules will preferentially form micelles. Understanding the CMC is crucial because many enzymes and cellular processes utilize the monomeric form of acyl-CoAs. If the total concentration in your experiment is significantly above the CMC, the actual concentration of available monomeric substrate may be much lower and difficult to control.
Q3: How do buffer conditions such as pH and ionic strength affect the solubility of this compound?
A3: The solubility and CMC of long-chain acyl-CoAs like this compound are influenced by pH and ionic strength. Generally, increasing the ionic strength of the buffer (by adding salts) can decrease the CMC, promoting micelle formation at lower concentrations. The effect of pH is more complex; for fatty acids, a higher pH increases the ionization of the carboxyl group, which can increase solubility. While this compound has a more complex structure, pH can still influence the charge of the entire molecule and its interaction with the buffer components, thereby affecting its solubility.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: Direct dissolution in aqueous buffers is often challenging and may lead to the issues mentioned above. It is generally recommended to first prepare a concentrated stock solution in a suitable solvent and then dilute it into the final aqueous buffer. It is advised not to store aqueous solutions of palmitoyl-CoA for more than one day.
Q5: What are the recommended methods for preparing a this compound stock solution?
A5: A common and effective method is to first dissolve the solid this compound in a small amount of an organic co-solvent like methanol or dimethyl sulfoxide (DMSO). This stock solution can then be carefully diluted into the aqueous buffer. Another widely used technique involves the use of a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), to form a complex that is more soluble in aqueous solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | Concentration of this compound is above its solubility limit or CMC in the chosen buffer. | - Prepare a fresh, more dilute solution. - Use a solubilization method such as an organic co-solvent or fatty acid-free BSA (see protocols below). - Consider gentle warming and vortexing to aid dissolution. |
| Inconsistent Experimental Results | Variability in the amount of soluble, monomeric this compound. This can be due to micelle formation or precipitation. | - Ensure your working concentration is below the CMC if monomeric form is required. - Use a carrier protein like fatty acid-free BSA to maintain a consistent concentration of available this compound. - Prepare fresh dilutions for each experiment from a stable stock solution. |
| Loss of Enzymatic Activity | High concentrations of organic co-solvents (e.g., DMSO) can denature proteins. Micelles may also inhibit enzyme activity. | - Keep the final concentration of the organic co-solvent in the assay low (typically <1% v/v). - If using a co-solvent is problematic, switch to the fatty acid-free BSA method. |
| Difficulty Dissolving the Lyophilized Powder | The compound may have absorbed moisture or is not being handled correctly. | - Briefly centrifuge the vial to ensure the powder is at the bottom. - Use a high-quality organic solvent to prepare the initial stock solution. - Gentle warming (e.g., to 37°C) and vortexing can facilitate dissolution in the initial solvent. |
Quantitative Data: Critical Micelle Concentration (CMC) of Palmitoyl-CoA
This compound is also known as Palmitoyl-CoA. The CMC of Palmitoyl-CoA is highly dependent on the buffer composition, pH, and temperature. The following table summarizes CMC values determined under various conditions.
| Buffer | pH | Ionic Strength (mM) | Temperature (°C) | CMC (µM) |
| Tris | 8.3 | 11 | Not Specified | 7 - 250[1] |
| Phosphate | 7.0 | 50 | 25 | ~2 |
| Water | Not Specified | Not Specified | 25 | 8.08 |
Experimental Protocols
Protocol 1: Solubilization using an Organic Co-Solvent (DMSO or Methanol)
This method is suitable for preparing a concentrated stock solution that can be diluted into the final aqueous buffer.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of this compound to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add a small volume of DMSO or methanol to the vial to achieve a high concentration stock (e.g., 10-50 mM).
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Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.
-
For your experiment, dilute this stock solution into your aqueous buffer to the desired final concentration. It is crucial to add the stock solution to the buffer dropwise while vortexing to prevent precipitation.
-
Note: The final concentration of the organic solvent should be kept to a minimum (ideally ≤1% v/v) to avoid affecting your experimental system.
Protocol 2: Solubilization using Fatty Acid-Free Bovine Serum Albumin (BSA)
This method is ideal for experiments where the presence of organic solvents is undesirable or when a stable and monomeric supply of this compound is required.
Materials:
-
This compound (lyophilized powder)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS) or other suitable aqueous buffer
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Sterile tubes
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Water bath or incubator at 37°C
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Vortex mixer
Procedure:
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in your desired buffer to a concentration of 4 mg/mL. Warm the solution to 37°C to aid dissolution.
-
Prepare a this compound film (optional but recommended): Dissolve the this compound in methanol/water (95:5 v/v) to a concentration of 0.5 mg/mL. Aliquot the desired amount into a glass tube and evaporate the solvent under a stream of nitrogen to create a thin film.
-
Complexation: Add the warm BSA solution to the this compound (either the powder directly or the dried film) to achieve the desired final concentration (e.g., 125 µM).
-
Incubate the mixture at 37°C for 30-60 minutes, with occasional vortexing, to allow for the complex to form.
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The resulting solution contains this compound complexed with BSA, which enhances its solubility and stability in aqueous solutions.
Visualizations
Signaling Pathway: Role of this compound in Cellular Metabolism
Caption: Role of this compound in major cellular metabolic pathways.
Experimental Workflow: Troubleshooting this compound Solubility
Caption: A logical workflow for dissolving this compound.
References
Troubleshooting common artifacts in mass spectrometry analysis of Hexadecyl-CoA.
Welcome to the technical support center for the mass spectrometry analysis of Hexadecyl-CoA (Palmitoyl-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Weak or No Signal for this compound
Question: I am not observing a strong signal for my this compound standard or sample. What are the potential causes and how can I improve the signal intensity?
Answer:
A weak or absent signal for this compound is a common issue that can stem from several factors related to sample preparation, chromatography, and mass spectrometer settings.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Ionization Mode: The ionization efficiency of this compound can differ between positive and negative ion modes. While both can be used, positive ion mode has been reported to be more sensitive for the analysis of long-chain acyl-CoAs.[1]
-
Recommendation: If you are using negative ion mode, try switching to positive ion mode. Compare the signal-to-noise ratio for your analyte in both modes to determine the optimal polarity for your instrument and conditions.
-
-
Inefficient Desolvation: Proper desolvation is crucial for generating gas-phase ions.
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Recommendation: Optimize the desolvation gas flow and temperature. For electrospray ionization (ESI), typical source temperatures range from 350°C to 500°C.[1] Start with your instrument's default settings and incrementally increase the temperature and gas flow to find the optimal parameters for this compound.
-
-
Sample Degradation: Acyl-CoAs can be unstable, particularly in solution.
-
Recommendation: Prepare fresh samples and standards before analysis. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.
-
-
Ion Suppression from Matrix Components: Co-eluting compounds from your sample matrix can compete for ionization, suppressing the signal of this compound.
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Recommendation: Improve chromatographic separation to resolve this compound from interfering matrix components. Ensure your sample preparation method, such as solid-phase extraction (SPE), is effective at removing salts and other potential sources of ion suppression.
-
-
Contamination: Contaminants from solvents, glassware, or plasticware can interfere with ionization.[2][3][4]
-
Recommendation: Use high-purity solvents and reagents. To minimize leaching of plasticizers, use polypropylene tubes that are certified for mass spectrometry or opt for glass vials.
-
Experimental Protocol: Optimizing Ion Source Parameters
-
Prepare a Standard Solution: Prepare a 1 µM solution of this compound in a solvent mixture compatible with your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Vary Source Parameters: Systematically vary the following parameters while monitoring the signal intensity of the protonated this compound ion ([M+H]⁺, m/z 1006.5):
-
Capillary voltage (start around 3.5-4.5 kV for positive mode)
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Source temperature (e.g., 300-500°C)
-
Desolvation gas flow (e.g., 8-12 L/min)
-
Cone voltage/fragmentor voltage (this can influence in-source fragmentation)
-
-
Record Optimal Settings: Identify the combination of parameters that provides the highest and most stable signal for this compound.
Issue 2: Observing Multiple Peaks That Could Correspond to this compound
Question: My mass spectrum shows several peaks around the expected mass of this compound. How do I identify the correct molecular ion and what are the other peaks?
Answer:
The presence of multiple peaks related to your analyte is often due to the formation of different adducts in the ion source. This compound, like many lipids, can readily form adducts with cations present in the sample or mobile phase.
Common Adducts of this compound in Positive Ion Mode:
| Adduct Type | Adduct Ion | Nominal Mass (Da) | Exact Mass (m/z) |
| Protonated | [M+H]⁺ | 1006 | 1006.53 |
| Sodiated | [M+Na]⁺ | 1028 | 1028.51 |
| Potassiated | [M+K]⁺ | 1044 | 1044.49 |
| Ammoniated | [M+NH₄]⁺ | 1023 | 1023.56 |
Troubleshooting Steps:
-
Identify the Adducts: Calculate the mass differences between the observed peaks. A difference of approximately 22 Da suggests a sodium adduct ([M+Na]⁺) relative to the protonated ion ([M+H]⁺). A difference of 38 Da indicates a potassium adduct ([M+K]⁺). An 18 Da difference could be an ammonium adduct ([M+NH₄]⁺).
-
Control Adduct Formation:
-
To promote the formation of the protonated species, add a source of protons to your mobile phase, such as 0.1% formic acid.
-
To reduce sodium and potassium adducts, use high-purity solvents and minimize contact with glassware, which can be a source of these ions.
-
-
Utilize MS/MS: Fragment each of the potential precursor ions. Adducts of this compound should yield characteristic fragment ions, such as the loss of the CoA moiety or the formation of specific product ions.
Logical Workflow for Adduct Identification
Caption: Workflow for identifying common adducts of this compound.
Issue 3: Prominent Peak at m/z 499.4 or a Neutral Loss of 507 Da
Question: I am observing a significant peak at m/z 499.4 or a neutral loss of 507 Da from my expected this compound precursor ion, even in my full scan MS1 spectrum. What is causing this?
Answer:
This is a classic sign of in-source fragmentation or in-source decay of this compound. Acyl-CoAs are susceptible to fragmentation within the ion source of the mass spectrometer, where they can lose the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da). The remaining acyl-pantetheine-phosphate portion is observed as a fragment ion.
Characteristic In-Source Fragments of this compound:
| Description | Fragment Ion (m/z) | Neutral Loss (Da) |
| Loss of 3'-phosphoadenosine 5'-diphosphate | 499.4 | 507 |
| Adenosine 3',5'-diphosphate moiety | 428.0 | - |
Troubleshooting and Management:
-
Reduce In-Source Fragmentation:
-
Lower Cone/Fragmentor Voltage: This is the primary parameter that controls the energy in the source region. Gradually decrease the cone or fragmentor voltage to reduce the extent of in-source decay.
-
Optimize Source Temperature: Excessively high source temperatures can also promote fragmentation. Try reducing the temperature in small increments.
-
-
Utilize the Fragments for Analysis:
-
In some cases, the in-source fragments can be used for targeted analysis. For instance, a neutral loss scan of 507 Da can be used to selectively detect acyl-CoAs in a complex mixture. Similarly, a precursor ion scan for m/z 428 can identify compounds containing the CoA moiety.
-
Diagram of this compound In-Source Decay
Caption: In-source decay of this compound in the mass spectrometer.
Issue 4: Suspected Contamination in Blank Runs
Question: I am observing peaks in my blank injections that could interfere with my this compound analysis. What are common contaminants and how can I eliminate them?
Answer:
Contamination is a frequent challenge in mass spectrometry, especially when analyzing lipids at low concentrations. Common sources include solvents, sample preparation materials, and the LC-MS system itself.
Common Contaminants and Their Sources:
| Contaminant | Common Sources |
| Phthalates and other plasticizers | Plastic tubes, pipette tips, solvent bottle caps. |
| Polyethylene glycol (PEG) | Detergents, lubricants. |
| Keratin | Dust, skin, hair. |
| Fatty acids | Leaching from polypropylene tubes, handling. |
| Detergents (e.g., Triton, Tween) | Glassware washing, cell lysis buffers. |
Experimental Protocol: Systematic Cleaning of the LC-MS System
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Solvent and Mobile Phase Check:
-
Prepare fresh mobile phases using high-purity, MS-grade solvents and additives.
-
Acquire a blank run by directly injecting your mobile phase. If contaminants are still present, the issue may lie with the solvent source or the LC system.
-
-
LC System Flush:
-
Replace your column with a union.
-
Flush the system with a series of solvents to remove contaminants. A typical sequence is:
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Water (to remove salts)
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Methanol
-
Isopropanol
-
Hexane (if compatible with your system, to remove lipids)
-
Isopropanol
-
Methanol
-
Re-equilibrate with your initial mobile phase.
-
-
-
Sample Preparation Blanks:
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Process a "blank" sample (e.g., solvent only) through your entire sample preparation workflow (e.g., extraction, evaporation, reconstitution).
-
Analyze this blank to identify contaminants introduced during sample handling. This can help pinpoint if the source is your extraction tubes, solvents, or other reagents.
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By systematically identifying and eliminating sources of contamination, you can significantly improve the quality and reliability of your this compound mass spectrometry data.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Effects of Labware Contamination on Mass Spectrometry-Based Human Serum Lipidome Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccc.bc.edu [ccc.bc.edu]
- 4. Item - Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Optimizing Hexadecyl-CoA Concentration for Maximal Enzyme Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Hexadecyl-CoA for maximal enzyme inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes does it primarily inhibit?
This compound is the thioester of coenzyme A and hexadecanoic acid (palmitic acid). It is a long-chain acyl-CoA that acts as a key metabolite in fatty acid metabolism. Primarily, this compound and other long-chain acyl-CoAs are known to be potent inhibitors of several key enzymes involved in lipid and energy metabolism. These include:
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Adipose Triglyceride Lipase (ATGL): The rate-limiting enzyme in the hydrolysis of triglycerides. This compound, a thioether analog of palmitoyl-CoA, has been shown to inhibit ATGL activity.[1]
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Carnitine Palmitoyltransferase I (CPT1): This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][3][4]
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Acetyl-CoA Carboxylase (ACC): The rate-limiting enzyme in de novo fatty acid synthesis.[5]
Q2: What is a typical starting concentration range for this compound in an enzyme inhibition assay?
While the optimal concentration is enzyme and condition-dependent, a sensible starting range for this compound can be inferred from studies on similar long-chain acyl-CoAs. For instance, the related oleoyl-CoA inhibits ATGL with a half-maximal inhibitory concentration (IC50) of approximately 25 µM. Therefore, a concentration range of 1 µM to 100 µM is a reasonable starting point for determining the IC50 of this compound for most target enzymes.
Q3: How does this compound inhibit its target enzymes?
The mechanism of inhibition can vary. For many enzymes, long-chain acyl-CoAs like this compound act as feedback inhibitors. For example:
-
ATGL: The inhibition by long-chain acyl-CoAs is non-competitive.
-
CPT1: Inhibition by acyl-CoAs is often competitive with respect to the acyl-CoA substrate.
-
ACC: Long-chain acyl-CoAs can cause the de-dimerization of ACC1, leading to its inactivation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low enzyme inhibition observed | This compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). |
| This compound has precipitated. | Long-chain acyl-CoAs can precipitate in the presence of divalent cations like Mg²⁺. Prepare fresh stock solutions and consider reducing the Mg²⁺ concentration in the assay buffer if possible. Visually inspect solutions for any cloudiness. | |
| Degradation of this compound. | Store this compound stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment. | |
| Incorrect assay conditions. | Ensure the pH, temperature, and buffer composition of your assay are optimal for your target enzyme's activity. | |
| High variability between replicates | Inconsistent pipetting of viscous this compound solutions. | Use positive displacement pipettes or reverse pipetting techniques for more accurate handling of detergent-containing or viscous solutions. |
| Incomplete mixing. | Ensure thorough but gentle mixing of all reaction components. | |
| Precipitation of this compound. | As mentioned above, check for and address any potential precipitation issues. | |
| Enzyme activity increases with inhibitor concentration | Off-target effects or assay interference. | This is uncommon but could indicate an artifact. Consider using an alternative assay method to confirm the results. Ensure the vehicle (e.g., DMSO) concentration is constant across all wells and does not affect enzyme activity. |
| Detergent effects. | If this compound is solubilized in a detergent, the detergent itself might be activating the enzyme at certain concentrations. Run a control with the detergent alone. |
Quantitative Data Summary
The following table summarizes inhibitory concentrations for long-chain acyl-CoAs against key enzymes. While specific IC50 values for this compound are not extensively reported, the data for structurally similar molecules provide a strong reference point.
| Inhibitor | Target Enzyme | IC50 / Ki | Notes |
| Oleoyl-CoA | Adipose Triglyceride Lipase (ATGL) | ~25 µM (IC50) | This compound is also a known inhibitor of ATGL. |
| Acetyl-CoA | Carnitine Palmitoyltransferase (CPT) | ~45 µM (Ki) | Demonstrates the inhibitory potential of acyl-CoAs on CPT. |
| CoA | Carnitine Palmitoyltransferase (CPT) | ~45 µM (Ki) | Free Coenzyme A can also inhibit CPT. |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 for this compound against Adipose Triglyceride Lipase (ATGL)
This protocol is adapted from standard radiometric lipase assays.
Materials:
-
Purified or recombinant ATGL
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA
-
Substrate: Radiolabeled triolein (e.g., [³H]triolein) emulsified in a suitable buffer with phospholipids.
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Bovine Serum Albumin (BSA)
-
Quenching solution: Methanol/Chloroform/Heptane (10:9:7)
-
Scintillation cocktail and counter
Procedure:
-
Prepare this compound dilutions: Serially dilute the this compound stock solution in the assay buffer to achieve final concentrations ranging from 0.1 µM to 200 µM in the reaction. Remember to include a vehicle control (DMSO only).
-
Enzyme Preparation: Dilute the ATGL enzyme to the desired working concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure linear product formation over the assay time.
-
Reaction Setup: In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle
-
ATGL enzyme solution
-
-
Pre-incubation: Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature to allow for binding.
-
Initiate Reaction: Start the reaction by adding the radiolabeled triolein substrate.
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Incubation: Incubate the reaction mixture at 37°C for 30 minutes with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding the quenching solution.
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Phase Separation: Vortex the tubes and centrifuge to separate the aqueous and organic phases. The released radiolabeled fatty acids will be in the upper organic phase.
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Quantification: Transfer an aliquot of the upper phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: ATGL signaling pathway and its inhibition by this compound.
Caption: CPT1 role in fatty acid transport and its inhibition.
Caption: Regulation of Acetyl-CoA Carboxylase (ACC) and feedback inhibition.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Carnitine Palmitoyltransferase System: A New Target for Anti-Inflammatory and Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]
- 4. What are CPT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Regulation of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Preventing Degradation of Hexadecyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Hexadecyl-CoA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term stability, this compound should be stored as a dry solid at -20°C or colder. For short-term storage of solutions, it is recommended to keep them at -80°C. Avoid repeated freeze-thaw cycles as this can lead to degradation.[1][2][3]
Q2: What is the best solvent to dissolve this compound?
A2: While this compound is soluble in water, long-chain acyl-CoAs are prone to hydrolysis in aqueous solutions.[4] For preparing stock solutions, it is recommended to use a solvent like methanol or a mixture of water and dimethyl sulfoxide (DMSO) and then aliquot for single-use to minimize degradation.[5] If using water, ensure it is of high purity and consider buffering to a slightly acidic pH (around 5-6) to reduce the rate of hydrolysis.
Q3: What are the primary pathways of this compound degradation?
A3: this compound can degrade through two main pathways:
-
Chemical Degradation: This primarily involves the hydrolysis of the thioester bond, which is susceptible to both acidic and basic conditions. Oxidation of the molecule can also occur, although it is less of a concern for the saturated hexadecanoyl chain compared to unsaturated acyl-CoAs.
-
Enzymatic Degradation: The primary enzymatic pathway is β-oxidation, where this compound is sequentially broken down into acetyl-CoA units within the mitochondria. Acyl-CoA thioesterases can also hydrolyze this compound back to coenzyme A and hexadecanoic acid.
Q4: How can I minimize enzymatic degradation during my experiments?
A4: To prevent enzymatic degradation, especially when working with cell lysates or tissue extracts, it is crucial to work quickly at low temperatures (0-4°C) and to use protease and phosphatase inhibitors. If the experiment allows, heat inactivation of enzymes prior to the addition of this compound can be an effective strategy.
Q5: Is this compound sensitive to light or oxygen?
A5: While the saturated acyl chain of this compound is not as susceptible to oxidation as unsaturated chains, it is still good practice to minimize exposure to light and atmospheric oxygen, especially during long-term storage. Storing solutions under an inert gas like argon or nitrogen can further protect against oxidative damage.
Q6: Can I use plastic tubes and pipette tips when handling this compound?
A6: The long hydrocarbon chain of this compound makes it hydrophobic, which can lead to adsorption onto the surface of some plastics. This can result in a significant loss of the compound, especially at low concentrations. It is advisable to use low-adsorption polypropylene tubes and pipette tips. For highly sensitive applications, glass vials with PTFE-lined caps are recommended.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in an enzyme assay | 1. Hydrolysis: The thioester bond may have been hydrolyzed due to improper pH or prolonged incubation in aqueous buffer. 2. Adsorption: The molecule may have adsorbed to the walls of tubes or plates. 3. Enzymatic Degradation: Contaminating enzymes in the sample may be degrading the this compound. | 1. Prepare fresh this compound solutions. Ensure the pH of your assay buffer is between 6 and 7.5. Minimize incubation times where possible. 2. Use low-adsorption labware. Consider adding a small amount of a non-ionic surfactant like Triton X-100 (if compatible with your assay) to prevent adsorption. 3. Add a cocktail of protease inhibitors to your reaction mixture. Keep samples on ice as much as possible. |
| Inconsistent results in analytical measurements (HPLC, LC-MS) | 1. Sample Degradation: Degradation may be occurring during sample preparation or in the autosampler. 2. Incomplete Solubilization: The this compound may not be fully dissolved, leading to variable concentrations. 3. Precipitation: The compound may be precipitating out of solution, especially at low temperatures. | 1. Prepare samples immediately before analysis. Use an autosampler cooled to 4°C. Reconstitute dried samples in a solvent with a higher organic content (e.g., 50% methanol). 2. Vortex solutions thoroughly and briefly sonicate if necessary to ensure complete dissolution. 3. Check the solubility of this compound in your specific buffer system. Avoid storing highly concentrated aqueous solutions for extended periods, even at low temperatures. |
| Appearance of extra peaks in chromatogram | 1. Degradation Products: Peaks may correspond to hexadecanoic acid, Coenzyme A, or oxidized byproducts. 2. Contamination: The sample may be contaminated from external sources. | 1. Confirm the identity of the extra peaks using mass spectrometry. If they are degradation products, review your handling and storage procedures. 2. Use high-purity solvents and reagents. Ensure all labware is thoroughly cleaned. |
Experimental Protocols
Protocol for Analysis of this compound by LC-MS/MS
This protocol is a general guideline for the analysis of this compound in biological samples and should be optimized for your specific instrumentation and experimental needs.
1. Sample Extraction
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For tissue samples, weigh approximately 40 mg of frozen tissue and place it in a 2 mL tube on ice.
-
Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9) and an internal standard (e.g., Heptadecanoyl-CoA).
-
Add 0.5 mL of an ice-cold extraction solvent (Acetonitrile:Isopropanol:Methanol, 3:1:1 v/v/v).
-
Homogenize the sample twice on ice.
-
Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Re-extract the pellet with another 0.5 mL of the extraction solvent and centrifuge again.
-
Combine the supernatants and dry under a stream of nitrogen gas.
-
Reconstitute the dried extract in 50 µL of Methanol:Water (1:1 v/v) for analysis.
2. LC-MS/MS Analysis
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometry (Positive Ion Mode):
-
Monitor the transition for this compound. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will result from the characteristic neutral loss of the 3'-phosphoadenosine diphosphate moiety.
-
Optimize collision energy and other MS parameters for your specific instrument.
-
Visualizations
Caption: Chemical degradation pathways of this compound.
Caption: Major enzymatic degradation pathways for this compound.
References
- 1. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The effect of storage time and freeze-thaw cycles on the stability of serum samples | Semantic Scholar [semanticscholar.org]
- 3. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Identifying and minimizing sources of contamination in Hexadecyl-CoA preparations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize sources of contamination in their Hexadecyl-CoA preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound preparations?
A1: Contamination in this compound preparations can arise from several sources, primarily during the synthesis and purification processes. The most common contaminants include:
-
Unreacted Starting Materials:
-
Hexadecanoic Acid (Palmitic Acid)
-
Coenzyme A (CoA)
-
-
Reagents and By-products from Synthesis:
-
Activating agents (e.g., ethylchloroformate, dicyclohexylcarbodiimide)
-
Organic solvents used in the reaction and purification steps.
-
-
Degradation Products:
-
Hydrolysis of the thioester bond, leading to the formation of hexadecanoic acid and free CoA.
-
Oxidation of the fatty acyl chain.
-
-
Contaminants from Labware and Solvents:
-
Plasticizers (e.g., phthalates) leached from plastic labware.
-
Impurities present in solvents.
-
Q2: How can I detect these contaminants in my this compound sample?
A2: A combination of analytical techniques is recommended for the comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is a powerful method for both separation and identification of this compound and its potential contaminants.
Q3: What are the acceptable purity levels for this compound in typical research applications?
A3: The required purity of this compound depends on the specific application. For most enzymatic assays and cell-based studies, a purity of >95% is generally recommended. However, for sensitive applications such as structural biology or in vivo studies, a purity of >98-99% may be necessary.
Q4: How should I store my this compound to minimize degradation?
A4: this compound is susceptible to hydrolysis and oxidation. To minimize degradation, it should be stored as a lyophilized powder at -20°C or lower, under a dry, inert atmosphere (e.g., argon or nitrogen). If in solution, it should be prepared fresh and used immediately. If short-term storage in solution is necessary, it should be kept at -80°C.
Troubleshooting Guides
Problem 1: My enzymatic assay using this compound is showing lower than expected activity.
| Possible Cause | Suggested Solution |
| Contamination with free Hexadecanoic Acid | Free fatty acids can sometimes inhibit enzyme activity. Analyze your this compound sample for the presence of free hexadecanoic acid using LC-MS/MS. If present, purify the sample using solid-phase extraction (SPE) or preparative HPLC. |
| Degradation of this compound | The thioester bond may have hydrolyzed. Verify the integrity of your sample by LC-MS/MS. Prepare fresh this compound or use a new, properly stored vial. |
| Incorrect concentration of this compound | The actual concentration of your this compound solution may be lower than calculated due to impurities or degradation. Quantify the concentration accurately using a validated HPLC method with a certified reference standard. |
Problem 2: I am observing unexpected peaks in my LC-MS/MS analysis of a this compound sample.
| Possible Cause | Suggested Solution |
| Presence of unreacted starting materials | Unreacted hexadecanoic acid and Coenzyme A are common impurities. Compare the retention times and mass-to-charge ratios of the unexpected peaks with those of the starting material standards. |
| Solvent or labware contamination | Peaks corresponding to common plasticizers or solvent adducts may be present. Run a blank injection of your solvent to identify solvent-related peaks. Use high-purity solvents and glass labware where possible to minimize plasticizer contamination. |
| Formation of degradation products | This compound can degrade over time. Look for peaks corresponding to the mass of hexadecanoic acid and free CoA. |
Data Presentation
Table 1: Illustrative Impurity Profile of a this compound Preparation
| Compound | Retention Time (min) | [M+H]⁺ (m/z) | Purity/Impurity Level (%) |
| This compound | 15.2 | 1006.5 | 94.5 |
| Hexadecanoic Acid | 18.5 | 257.2 | 2.1 |
| Coenzyme A | 5.8 | 768.1 | 1.5 |
| Unknown Impurity 1 | 12.1 | 850.3 | 0.9 |
| Unknown Impurity 2 | 16.8 | 1028.5 | 1.0 |
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Purity Achieved (%) | Recovery (%) | Throughput | Cost |
| Solid-Phase Extraction (SPE) | 85-95 | 70-85 | High | Low |
| Preparative HPLC | >99 | 50-70 | Low | High |
| Recrystallization | 90-98 | 40-60 | Medium | Medium |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound Purity
Objective: To identify and quantify this compound and potential contaminants.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 2.1 x 100 mm, 1.8 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Method:
-
Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
-
Chromatographic Separation:
-
Injection Volume: 5 µL
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 200-1200
-
For targeted analysis, monitor the specific m/z for this compound ([M+H]⁺ ≈ 1006.5) and potential contaminants.
-
Protocol 2: Solid-Phase Extraction (SPE) Purification of this compound
Objective: To remove unreacted hexadecanoic acid and other non-polar contaminants.
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water
-
This compound sample dissolved in 50% methanol/water
Method:
-
Cartridge Conditioning: Condition the C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Load the dissolved this compound sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 50% methanol/water to elute polar impurities, including free Coenzyme A.
-
Elution: Elute the purified this compound with 5 mL of 90% methanol/water.
-
Drying: Dry the eluted fraction under a stream of nitrogen or by lyophilization.
Mandatory Visualization
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Logical relationship of contamination sources, identification, and minimization.
Addressing non-specific binding of Hexadecyl-CoA in cellular assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding of Hexadecyl-CoA in cellular assays.
Frequently Asked Questions (FAQs)
Q1: Why do I observe high background or non-specific binding in my cellular assay when using this compound?
A1: this compound, a long-chain acyl-CoA, is an amphipathic molecule with detergent-like properties. At concentrations above its critical micelle concentration (CMC), it can form micelles, which can lead to non-specific interactions with proteins and cellular membranes, resulting in high background signals.[1] Additionally, its long acyl chain can non-specifically bind to hydrophobic surfaces of proteins and assay plates.
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules, like this compound, begin to self-assemble into micelles.[2] Working below the CMC is crucial to prevent the detergent effects and non-specific binding associated with micelle formation. The CMC of this compound can be influenced by buffer conditions such as pH, ionic strength, and temperature. It is essential to determine the CMC under your specific experimental conditions.
Q3: How can I mitigate the non-specific binding of this compound in my assay?
A3: The most common and effective method is to include Bovine Serum Albumin (BSA) in your assay buffer. BSA binds to long-chain acyl-CoAs, including this compound, sequestering them and preventing them from forming micelles and engaging in non-specific interactions.[3][4] It is crucial to use fatty-acid-free BSA to ensure maximal binding capacity.
Q4: What concentration of BSA should I use?
A4: The optimal concentration of BSA depends on the concentration of this compound and the specific assay system. A common starting point is to maintain a molar ratio of BSA to this compound that favors binding. It is recommended to perform a titration experiment to determine the optimal BSA concentration for your specific assay that minimizes background without inhibiting the biological activity of interest.
Q5: Can other detergents in my lysis buffer interfere with my assay?
A5: Yes, detergents commonly used in cell lysis buffers can interfere with assays involving this compound.[5] These detergents can affect the activity of your enzyme of interest and may also compete with this compound for binding to proteins or BSA. It is advisable to use detergents at their lowest effective concentration and to perform control experiments to assess their impact.
Troubleshooting Guides
Issue 1: High Background Signal
| Potential Cause | Troubleshooting Step |
| This compound concentration is above its CMC. | Determine the CMC of this compound in your assay buffer. Reduce the working concentration of this compound to below the CMC. |
| Insufficient BSA to sequester this compound. | Increase the concentration of fatty-acid-free BSA in your assay buffer. Perform a BSA titration to find the optimal concentration. |
| Non-specific binding to assay plate or beads. | Pre-block the assay plates or beads with a solution of 1-5% BSA. |
| Interference from other detergents in the buffer. | Reduce the concentration of other detergents or test alternative detergents. |
Issue 2: Low or No Specific Signal
| Potential Cause | Troubleshooting Step |
| BSA is inhibiting the enzyme or protein of interest. | While BSA is necessary to reduce non-specific binding, excessive concentrations can sometimes sequester this compound away from its target. Optimize the BSA concentration to a level that reduces background without significantly impacting the specific signal. |
| Degradation of this compound. | Prepare this compound solutions fresh and keep them on ice. Avoid repeated freeze-thaw cycles. |
| Incorrect buffer conditions. | Ensure the pH and ionic strength of your assay buffer are optimal for the activity of your target protein or enzyme. |
Quantitative Data Summary
| Parameter | Value | Conditions | Reference |
| Binding of Palmitoyl-CoA to BSA | |||
| High-affinity binding sites | 2 | ||
| Low-affinity binding sites | 4 | ||
| Association constant (k1) - high affinity | (1.55 +/- 0.46) x 10^6 M^-1 | ||
| Association constant (k2) - low affinity | (1.90 +/- 0.09) x 10^8 M^-1 | ||
| Critical Micelle Concentration (CMC) of Palmitoyl-CoA | 7 to 250 µM | Varies with buffer pH and ionic strength |
Experimental Protocols
Protocol 1: General Cell Lysis for Assays Involving this compound
-
Preparation: Pre-chill all buffers and equipment on ice. Prepare a lysis buffer containing a non-ionic detergent (e.g., 0.1-0.5% Triton X-100 or NP-40), protease inhibitors, and phosphatase inhibitors.
-
Cell Harvesting: For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS.
-
Lysis: Add the appropriate volume of ice-cold lysis buffer to the cell pellet or plate. For adherent cells, scrape the cells off the plate.
-
Incubation: Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube. This is your clarified cell lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Protocol 2: In Vitro Enzyme Assay with this compound and BSA
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO) and store at -20°C.
-
Prepare a stock solution of fatty-acid-free BSA in your assay buffer.
-
Prepare your enzyme of interest and other necessary substrates in the assay buffer.
-
-
BSA-Hexadecyl-CoA Complex Formation:
-
In a microcentrifuge tube, mix the desired amount of this compound stock solution with the appropriate amount of BSA stock solution to achieve the desired molar ratio.
-
Incubate the mixture at 37°C for 15-30 minutes to allow for complex formation.
-
-
Assay Reaction:
-
In a separate tube, prepare the reaction mixture containing the assay buffer, other substrates, and cofactors.
-
Add the enzyme to the reaction mixture.
-
Initiate the reaction by adding the pre-formed BSA-Hexadecyl-CoA complex.
-
-
Incubation: Incubate the reaction at the optimal temperature for your enzyme for a defined period.
-
Termination and Detection: Stop the reaction using an appropriate method (e.g., adding a stop solution, heat inactivation). Detect the product formation using a suitable method (e.g., spectrophotometry, fluorometry, radioactivity).
Visualizations
Caption: Mitigation of this compound non-specific binding using BSA.
Caption: Troubleshooting workflow for high background in this compound assays.
Caption: Simplified signaling pathway involving protein acylation with this compound.
References
- 1. arp1.com [arp1.com]
- 2. academica-e.unavarra.es [academica-e.unavarra.es]
- 3. immunechem.com [immunechem.com]
- 4. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and cellular assays for palmitoyl acyltransferases using fluorescent lipidated peptides - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the yield and purity of synthetic Hexadecyl-CoA.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Hexadecyl-CoA (also known as Palmitoyl-CoA). Our goal is to help you improve both the yield and purity of your synthetic product.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This typically involves the activation of palmitic acid to a more reactive form, followed by reaction with Coenzyme A (CoA). A common method is the mixed anhydride procedure.
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase enzyme, which directly ligates palmitic acid with CoA in the presence of ATP. This approach is often favored for its high specificity and milder reaction conditions.
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: The progress of the reaction can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting material (palmitic acid).
-
High-Performance Liquid Chromatography (HPLC): An effective method for monitoring the formation of the this compound product and the consumption of CoA. A reverse-phase C18 column is typically used with detection at 260 nm (for the adenine base of CoA).
-
Ellman's Reagent: This reagent can be used to detect the presence of free thiol groups from unreacted CoA. A decrease in the yellow color produced by the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) indicates the consumption of CoA.
Q3: What are the critical factors affecting the yield of this compound?
A3: Several factors can significantly impact the yield:
-
Purity of Reactants: High-purity palmitic acid and Coenzyme A are essential. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Temperature, reaction time, and pH must be optimized for the chosen synthetic method.
-
Molar Ratios: The ratio of palmitic acid (or its activated form) to CoA can influence the extent of the reaction. An excess of the activated fatty acid is often used to drive the reaction to completion.
-
Solvent: The choice of solvent is crucial, especially in chemical synthesis, to ensure the solubility of both the nonpolar fatty acid and the polar CoA. A biphasic system or a suitable organic solvent like tetrahydrofuran (THF) is often employed.
Q4: How can I assess the purity of my synthesized this compound?
A4: The purity of the final product can be determined using a combination of analytical techniques:
-
HPLC: As mentioned for reaction monitoring, HPLC is a primary tool for purity assessment. The percentage purity can be calculated from the relative peak areas in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR): ¹H NMR can be used for an absolute purity determination by integrating the signals of this compound against a certified internal standard.[1][2][3]
-
Mass Spectrometry (MS): To confirm the identity of the product by its mass-to-charge ratio.
Q5: What are the recommended storage conditions for this compound?
A5: this compound is susceptible to hydrolysis and oxidation. For long-term stability, it should be stored as a lyophilized powder or in a suitable buffer at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Low Yield
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive enzyme (enzymatic synthesis). | Ensure the acyl-CoA synthetase is active and stored correctly. Use a fresh batch of enzyme if necessary. |
| Inefficient activation of palmitic acid (chemical synthesis). | Check the purity and reactivity of your activating agent (e.g., ethyl chloroformate in the mixed anhydride method). Ensure anhydrous conditions are maintained during the activation step. | |
| Suboptimal reaction pH. | Verify and adjust the pH of the reaction buffer. The optimal pH for most acyl-CoA synthetases is around 7.5-8.0. For chemical synthesis, the pH of the aqueous phase containing CoA is critical. | |
| Reaction stalls before completion | Depletion of ATP (enzymatic synthesis). | Ensure an adequate concentration of ATP is present. Consider adding an ATP regeneration system. |
| Product inhibition of the enzyme. | Perform the reaction under conditions that remove the product as it is formed, if possible, or optimize for a shorter reaction time with a higher initial enzyme concentration. | |
| Reversibility of the reaction. | In chemical synthesis, use a molar excess of the activated palmitic acid to drive the equilibrium towards the product. | |
| Significant amount of unreacted CoA | Insufficient amount of activated palmitic acid. | Increase the molar ratio of the activated palmitic acid to CoA. A 1.5 to 2-fold excess is a good starting point for optimization. |
| Short reaction time. | Extend the reaction time and monitor the progress by HPLC until no further increase in product is observed. |
Low Purity
| Problem | Potential Cause | Suggested Solution |
| Presence of unreacted palmitic acid | Incomplete reaction. | Refer to the "Low Yield" troubleshooting section to drive the reaction to completion. |
| Inefficient purification. | Optimize the purification protocol. For HPLC, adjust the gradient to better separate palmitic acid from this compound. For solid-phase extraction, ensure the wash steps are sufficient to remove the nonpolar fatty acid. | |
| Presence of free Coenzyme A | Incomplete reaction. | Use a slight excess of the activated palmitic acid. |
| Degradation of this compound during workup or storage. | Perform purification steps at low temperatures and use buffers that maintain a stable pH. Store the purified product under appropriate conditions immediately. | |
| Presence of unknown impurities | Side reactions during synthesis. | In chemical synthesis, side reactions can occur if the reaction temperature is too high or if reactive impurities are present in the starting materials. Ensure high-purity reagents and optimized reaction conditions. |
| Contaminants from reagents or solvents. | Use high-purity, HPLC-grade solvents and fresh reagents. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol utilizes a long-chain acyl-CoA synthetase to catalyze the formation of this compound.
Materials:
-
Palmitic acid
-
Coenzyme A, lithium salt
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP, disodium salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Triton X-100
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in the specified order:
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
MgCl₂ (10 mM)
-
ATP (10 mM)
-
CoA (1 mM)
-
Triton X-100 (to a final concentration that solubilizes palmitic acid, e.g., 0.1%)
-
Palmitic acid (solubilized in a minimal amount of ethanol or as a potassium salt, to a final concentration of 1.5 mM)
-
-
Enzyme Addition: Add the long-chain acyl-CoA synthetase to the reaction mixture to a final concentration of 0.1-0.5 U/mL.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours. Monitor the reaction progress by HPLC.
-
Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile or by acidifying the mixture with formic acid to a final concentration of 1%.
-
Purification: Purify the this compound by reverse-phase HPLC or solid-phase extraction.
Optimization of Enzymatic Synthesis:
| Parameter | Range Tested | Optimal Condition | Expected Yield (%) | Expected Purity (%) |
| Palmitic Acid:CoA Molar Ratio | 1:1 to 2:1 | 1.5:1 | 85 | >95 |
| Enzyme Concentration (U/mL) | 0.05 - 1.0 | 0.5 | 90 | >95 |
| Temperature (°C) | 25 - 45 | 37 | 90 | >95 |
| Reaction Time (hours) | 0.5 - 4 | 2 | 90 | >95 |
Protocol 2: Chemical Synthesis of this compound via Mixed Anhydride Method
This method involves the activation of palmitic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with CoA.
Materials:
-
Palmitic acid
-
Triethylamine (TEA)
-
Ethyl chloroformate
-
Coenzyme A, free acid or lithium salt
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (0.5 M)
Procedure:
-
Activation of Palmitic Acid:
-
Dissolve palmitic acid (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 equivalents) and stir for 10 minutes.
-
Slowly add ethyl chloroformate (1.2 equivalents) and stir the mixture at 0°C for 30 minutes. A white precipitate of triethylammonium chloride will form.
-
-
Reaction with CoA:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in cold 0.5 M sodium bicarbonate solution.
-
Slowly add the CoA solution to the mixed anhydride mixture with vigorous stirring, while maintaining the temperature at 0-4°C.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Workup:
-
Acidify the reaction mixture to pH ~3 with a dilute acid (e.g., 1 M HCl).
-
Extract the aqueous phase with an organic solvent like ethyl acetate to remove unreacted palmitic acid.
-
The aqueous phase containing this compound is then ready for purification.
-
-
Purification: Purify the product by solid-phase extraction or preparative HPLC.
Purification Protocols
Protocol 3: Purification of this compound by Solid-Phase Extraction (SPE)
Materials:
-
C18 SPE cartridge
-
Methanol
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate buffer (pH 5.0)
Procedure:
-
Cartridge Conditioning:
-
Wash the C18 cartridge with 2-3 column volumes of methanol.
-
Equilibrate the cartridge with 2-3 column volumes of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM ammonium acetate).
-
-
Sample Loading:
-
Load the acidified aqueous solution containing this compound onto the cartridge.
-
-
Washing:
-
Wash the cartridge with 2-3 column volumes of the initial mobile phase to remove unreacted CoA and other polar impurities.
-
Wash with a slightly more organic mobile phase (e.g., 70:30 Water:Acetonitrile) to remove less polar impurities.
-
-
Elution:
-
Elute the this compound with a high percentage of organic solvent (e.g., 90-100% acetonitrile or methanol).
-
-
Solvent Removal: Evaporate the solvent under a stream of nitrogen or by lyophilization.
Protocol 4: Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
Instrumentation:
-
HPLC system with a preparative or semi-preparative C18 column.
-
UV detector set to 260 nm.
Mobile Phase:
-
Solvent A: 10 mM Ammonium acetate in water, pH 5.0
-
Solvent B: Acetonitrile
Procedure:
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 70% Solvent A, 30% Solvent B).
-
Injection: Inject the crude this compound solution.
-
Gradient Elution: Run a linear gradient to increase the concentration of Solvent B to elute the product. A typical gradient might be from 30% B to 95% B over 30 minutes.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-Purification: Combine the pure fractions and remove the solvent by lyophilization.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for low yield or purity in this compound synthesis.
References
Calibrating instruments for accurate measurement of Hexadecyl-CoA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on calibrating instruments for the accurate measurement of Hexadecyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the accurate quantification of this compound?
A1: The most widely accepted and robust method for the accurate quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for precise measurement even at low physiological concentrations.[1][2][3]
Q2: How should I prepare calibration standards for this compound analysis?
A2: Calibration standards should be prepared by creating a stock solution of this compound in a suitable solvent, such as a methanol:water mixture (1:1).[4] A series of dilutions are then made from this stock solution to generate a calibration curve covering the expected concentration range of your samples.[4] It is crucial to use high-purity this compound and analytical grade solvents. For improved accuracy, consider using a stable isotope-labeled internal standard, such as [U-13C]16-CoA.
Q3: What are the key instrument parameters to optimize for this compound measurement by LC-MS/MS?
A3: For optimal LC-MS/MS analysis of this compound, you should focus on the following parameters:
-
Liquid Chromatography: A C18 reversed-phase column is typically used for separation. The mobile phase often consists of a gradient of an aqueous solution with a buffer (e.g., ammonium hydroxide) and an organic solvent like acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. For quantification, use Multiple Reaction Monitoring (MRM). The precursor ion for this compound (C16:0-CoA) is typically m/z 1006.4 [M+H]+. A characteristic product ion resulting from the neutral loss of 507 Da (phosphoadenosine diphosphate) is monitored for quantification.
Q4: What are the best practices for storing this compound standards and samples?
A4: To ensure the stability of this compound, store stock solutions and biological samples at -80°C. Repeated freeze-thaw cycles should be avoided as they can lead to degradation. When preparing samples, keep them on ice to minimize enzymatic activity.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Broadening) | 1. Column contamination from biological matrix. 2. Inappropriate injection solvent. 3. Column degradation. | 1. Implement a robust sample clean-up procedure (e.g., Solid Phase Extraction - SPE). 2. Ensure the injection solvent is compatible with the initial mobile phase conditions. 3. Flush the column with a strong solvent or replace the column if necessary. |
| Low Signal Intensity or No Peak Detected | 1. Degradation of this compound standard or sample. 2. Suboptimal MS source conditions. 3. Incorrect MRM transitions. | 1. Prepare fresh standards and ensure proper sample storage and handling. 2. Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). 3. Verify the precursor and product ion m/z values for this compound. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Matrix effects from the biological sample. | 1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve sample preparation to remove interfering substances. Consider using a divert valve to direct the early eluting, unretained components to waste. |
| Inconsistent Retention Time | 1. Fluctuations in pump pressure or mobile phase composition. 2. Column temperature variations. | 1. Check the LC pumps for leaks and ensure proper mobile phase mixing. 2. Use a column oven to maintain a stable temperature. |
| Non-linear Calibration Curve | 1. Inaccurate preparation of calibration standards. 2. Detector saturation at high concentrations. | 1. Carefully reprepare the calibration standards using precise pipetting techniques. 2. Extend the dilution series to lower concentrations or dilute the more concentrated samples. |
Experimental Protocols
Protocol 1: Preparation of this compound Calibration Standards
-
Prepare a 1 mg/mL Stock Solution: Accurately weigh a known amount of high-purity this compound and dissolve it in a 1:1 (v/v) methanol:water solution to achieve a final concentration of 1 mg/mL.
-
Perform Serial Dilutions: Create a series of working standards by serially diluting the stock solution with the same solvent. A typical calibration curve might include concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Add Internal Standard: If using an internal standard (e.g., C17-CoA), spike it into each calibration standard and sample at a fixed concentration.
-
Storage: Store all standard solutions at -80°C in amber glass vials to prevent degradation.
Protocol 2: LC-MS/MS Method for this compound Quantification
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute this compound, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound (C16:0-CoA): Precursor ion (Q1) m/z 1006.4 -> Product ion (Q3) for quantification (e.g., m/z 499.4).
-
Internal Standard (e.g., C17-CoA): Monitor the appropriate precursor and product ions.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | |
| Limit of Detection (LOD) | 1-5 fmol | |
| Limit of Quantification (LOQ) | 5-10 fmol | |
| Inter-run Precision (%CV) | 2.6 - 12.2% | |
| Intra-run Precision (%CV) | 1.2 - 4.4% | |
| Accuracy | 94.8 - 110.8% |
Signaling Pathway and Experimental Workflow Visualization
Caption: Feedback inhibition of ATGL by this compound.
Caption: Experimental workflow for this compound analysis.
References
- 1. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for enhancing the cellular delivery of Hexadecyl-CoA.
Welcome to the Technical Support Center for Cellular Delivery of Hexadecyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound into cells?
This compound is a large, negatively charged molecule, making direct diffusion across the hydrophobic cell membrane difficult. The primary challenges include:
-
Membrane Impermeability: The plasma membrane is a significant barrier to polar molecules like Coenzyme A and its derivatives.
-
Stability: The thioester bond in this compound is susceptible to hydrolysis by intracellular thioesterases, leading to rapid degradation.
-
Subcellular Targeting: For metabolic studies, delivering this compound to specific organelles like the mitochondria or endoplasmic reticulum is often necessary and challenging.[1][2]
-
Lipotoxicity: Accumulation of long-chain fatty acyl-CoAs can disrupt cellular signaling, membrane integrity, and lead to cell death (lipotoxicity).[3]
Q2: What are the most promising strategies for enhancing the cellular delivery of this compound?
Given the challenges, direct delivery of this compound relies on carrier systems. The most common strategies involve encapsulating the molecule to facilitate its transport into the cell.
-
Liposomal Formulations: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic molecules.[4] They can fuse with the cell membrane or be taken up via endocytosis to release their cargo inside the cell. The composition of the liposome can be tuned to optimize stability, drug loading, and release kinetics.[5]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate this compound. Surface modifications, such as coating with polyethylene glycol (PEG), can increase circulation time and improve cellular uptake. The hydrophobicity of the polymer core can be adjusted to enhance the loading of lipophilic molecules.
-
Prodrug Approach: A common alternative is to deliver a more membrane-permeable precursor, such as hexadecanoic acid (palmitic acid), which is then converted to this compound intracellularly by acyl-CoA synthetases. This approach leverages the cell's natural fatty acid uptake and activation machinery.
Troubleshooting Guides
Issue 1: Low Intracellular Concentration of this compound Post-Delivery
| Possible Cause | Troubleshooting Step |
| Inefficient cellular uptake of the delivery vehicle. | 1. Characterize the physicochemical properties of your delivery vehicle (size, zeta potential).2. Modify the surface of the nanoparticles/liposomes with targeting ligands or cell-penetrating peptides.3. Optimize the incubation time and concentration of the delivery vehicle. |
| Premature degradation of this compound. | 1. Assess the stability of your formulation in culture media before adding it to cells.2. Co-encapsulate a thioesterase inhibitor (use with caution due to potential off-target effects).3. Ensure the delivery vehicle protects the cargo until it reaches the cytoplasm. |
| Rapid metabolism of delivered this compound. | 1. Perform a time-course experiment to measure intracellular concentrations at multiple time points.2. Use metabolic inhibitors to block downstream pathways (e.g., β-oxidation) to assess accumulation. |
| Inefficient release from the delivery vehicle. | 1. Design environmentally sensitive linkers or formulations (e.g., pH-sensitive liposomes) that release cargo in the endosomal or cytoplasmic environment.2. Analyze the drug release kinetics of your formulation in vitro. |
Logical Workflow for Troubleshooting Low Delivery Efficiency
Caption: Troubleshooting workflow for low intracellular this compound.
Issue 2: High Cytotoxicity Observed After Treatment
| Possible Cause | Troubleshooting Step |
| Inherent toxicity of the delivery vehicle (e.g., cationic lipids). | 1. Perform a dose-response experiment with the empty vehicle (placebo) to determine its intrinsic toxicity.2. Screen alternative, more biocompatible lipids or polymers. |
| Lipotoxicity from excessive this compound accumulation. | 1. Lower the concentration of the delivered this compound.2. Conduct a time-course experiment to find a therapeutic window before significant toxicity occurs.3. Assess markers of cell stress, such as the unfolded protein response or apoptosis. |
| Off-target effects of the formulation. | 1. Investigate potential interactions of the delivery vehicle or cargo with cellular pathways unrelated to the intended target.2. Use knockout or knockdown cell lines for the putative target to confirm that the observed effect is on-target. |
Data on Cytotoxicity of Related Compounds
The following table presents example cytotoxicity data for hexadecylphosphocholine (HePC), a related long-chain lipid derivative, to illustrate the kind of data researchers should generate for their own formulations.
| Cell Line | Compound | LD50 (µg/mL) | Culture Condition |
| THP-1 (Human Monocytic) | HePC | 7 | With Serum |
| Rat Mesangial Cells | HePC | 19 | With Serum |
Data is for illustrative purposes to highlight the importance of determining LD50 values.
Issue 3: Difficulty Quantifying Intracellular this compound
| Possible Cause | Troubleshooting Step |
| Inefficient cell lysis and extraction. | 1. Use a validated extraction protocol with a cold quenching/extraction buffer (e.g., 95% acetonitrile with formic acid at -20°C) to halt metabolic activity and efficiently extract CoA thioesters.2. Ensure complete cell disruption using sonication or other mechanical methods. |
| Low sensitivity of the detection method. | 1. Use a highly sensitive method like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).2. Optimize MS parameters (e.g., transitions for parent and fragment ions) for this compound. |
| Lack of an appropriate internal standard. | 1. Synthesize or procure a stable isotope-labeled version of this compound (e.g., ¹³C-labeled) for absolute quantification. |
Experimental Protocols
Protocol 1: General Method for Liposome Formulation
This protocol describes the thin-film hydration method, a common technique for preparing liposomes.
-
Lipid Film Preparation: Dissolve the chosen lipids (e.g., DSPC, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.
-
Hydration: Hydrate the lipid film by adding an aqueous buffer (e.g., PBS) and agitating the flask. This process causes the lipids to self-assemble into multilamellar vesicles (MLVs).
-
Size Reduction (Sonication/Extrusion): To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Purification: Remove any unencapsulated this compound by dialysis, size exclusion chromatography, or ultracentrifugation.
-
Characterization: Analyze the liposomes for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Liposome Formulation and Characterization Workflow ```dot
Caption: Natural pathway of fatty acid uptake and intracellular activation.
References
- 1. Acyl-CoA synthetases: fatty acid uptake and metabolic channeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular uptake of fatty acids driven by the ER-localized acyl-CoA synthetase FATP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Hexadecyl-CoA and Other Adipose Triglyceride Lipase (ATGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of Hexadecyl-CoA against other known inhibitors of Adipose Triglyceride Lipase (ATGL), a key enzyme in cellular lipolysis. The data presented is compiled from various experimental studies to offer an objective overview for research and drug development purposes.
Introduction to ATGL and its Inhibition
Adipose Triglyceride Lipase (ATGL), also known as patatin-like phospholipase domain-containing protein 2 (PNPLA2), is the rate-limiting enzyme in the hydrolysis of triacylglycerols (TAGs) stored in cellular lipid droplets. This process, termed lipolysis, releases fatty acids and glycerol, which are crucial for energy metabolism. Dysregulation of ATGL activity is associated with various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Consequently, the inhibition of ATGL has emerged as a promising therapeutic strategy for these conditions. This guide focuses on comparing the inhibitory potential of the endogenous long-chain acyl-CoA, this compound, with other well-characterized synthetic ATGL inhibitors.
Quantitative Comparison of ATGL Inhibitor Potency
The inhibitory potency of various compounds against ATGL is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the reported IC50 values for this compound and other notable ATGL inhibitors.
| Inhibitor | Target Species | IC50 Value | Selectivity Notes |
| This compound | Not Specified | Potent Inhibition (near complete at 50 µM) | Thioether analog of acyl-CoA. Long-chain acyl-CoAs are known to inhibit ATGL. |
| Oleoyl-CoA | Not Specified | 33 µM[1] | Another long-chain acyl-CoA, providing a reference for the potency of this class of molecules. |
| Atglistatin | Murine | 0.7 µM[2][3][4] | Highly selective for murine ATGL over other lipases; ineffective against human ATGL.[5] |
| NG-497 | Human, Rhesus Monkey | 1 µM | Selective for human and rhesus monkey ATGL; inactive against murine, rat, and other species' ATGL. |
| Cay10499 | Human | 66 nM (95% inhibition) | Non-selective lipase inhibitor, also inhibits HSL, MAGL, and FAAH. |
| Orlistat | General Lipase Inhibitor | Not specific for ATGL | A pan-lipase inhibitor that also shows some inhibitory activity against ATGL. |
Signaling Pathway of ATGL Regulation and Inhibition
The activity of ATGL is tightly regulated by various proteins and signaling pathways. Understanding these regulatory mechanisms is crucial for the development of targeted inhibitors.
References
Validating the Specificity of Hexadecyl-CoA's Interaction with Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hexadecyl-CoA, a 16-carbon saturated long-chain acyl-CoA, is a pivotal molecule in cellular metabolism, acting as a substrate, intermediate, and regulator in numerous biochemical pathways. Understanding the specificity of its interactions with target enzymes is crucial for elucidating its physiological roles and for the development of therapeutic agents targeting these pathways. This guide provides a comparative analysis of this compound's interaction with key enzymes, supported by experimental data and detailed protocols to aid in the validation of its specificity.
Comparative Analysis of Enzyme Interactions
The specificity of this compound for its target enzymes is often determined by the length and saturation of its acyl chain. Below is a summary of quantitative data comparing the interaction of this compound (or its close analog, Palmitoyl-CoA) with other acyl-CoA molecules across several key enzyme families.
| Enzyme Family | Target Enzyme | Ligand | Parameter | Value | Chain-Length Preference | Reference |
| Lipases | Adipose Triglyceride Lipase (ATGL) | Oleoyl-CoA (C18:1) | IC50 | ~25 µM | Long-chain | [1][2] |
| Adipose Triglyceride Lipase (ATGL) | This compound (C16:0) | Inhibition | Non-competitive | Long-chain | [3][4] | |
| Acyl-CoA Binding Proteins | Acyl-CoA Binding Protein (AoAcbp1) | Palmitoyl-CoA (C16:0) | Kd | 35 nM | Long-chain | [5] |
| Acyl-CoA Binding Protein (ScAcbp) | Palmitoyl-CoA (C16:0) | Kd | 51 nM | Long-chain | ||
| Acyl-CoA Binding Protein (ScAcbp) | Myristoyl-CoA (C14:0) | Kd | 31 nM | Long-chain | ||
| Acyl-CoA Binding Protein (AoAcbp1) | Stearoyl-CoA (C18:0) | Kd | 23 nM | Long-chain | ||
| Transferases | Carnitine Palmitoyltransferase I & II (CPT-I & II) | Dodecanoyl-CoA (C12:0) | Activity | Highest | Medium-chain | |
| Carnitine Palmitoyltransferase I & II (CPT-I & II) | Palmitoyl-CoA (C16:0) | Activity | Lower than C12:0 | Medium to Long-chain | ||
| Dehydrogenases | Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA (C16:0) | Activity | Optimal | Very-long-chain | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Octanoyl-CoA (C8:0) | Activity | Optimal | Medium-chain | ||
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Butyryl-CoA (C4:0) | Activity | Optimal | Short-chain |
Signaling Pathway Involvement: Insulin Secretion
Long-chain acyl-CoAs, including this compound, play a significant role in nutrient-stimulated insulin secretion from pancreatic β-cells. Upon entry into the cell, fatty acids are activated to their acyl-CoA thioesters. These can then be metabolized to signaling molecules like diacylglycerol (DAG), which in turn activates Protein Kinase C (PKC), a key enzyme in the insulin secretion pathway. Additionally, long-chain acyl-CoAs can directly modify proteins involved in the fusion of insulin-containing granules with the cell membrane.
Caption: Role of this compound in Insulin Secretion.
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound's interaction with a target enzyme, a combination of biophysical and biochemical assays is recommended.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Workflow:
Caption: Isothermal Titration Calorimetry Workflow.
Detailed Protocol:
-
Sample Preparation:
-
Dialyze the purified target enzyme and dissolve this compound and other acyl-CoA analogs in the same buffer to minimize heats of dilution. A common buffer is 50 mM Tris-HCl, 150 mM NaCl, pH 7.5.
-
Accurately determine the concentrations of the protein and ligand solutions.
-
-
ITC Experiment:
-
Typically, the protein solution (e.g., 10-50 µM) is placed in the sample cell, and the acyl-CoA solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.
-
Perform a series of small injections (e.g., 2-10 µL) of the acyl-CoA solution into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of acyl-CoA to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Compare the Kd values obtained for this compound with those of other acyl-CoAs to assess specificity.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the real-time determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Experimental Workflow:
Caption: Surface Plasmon Resonance Workflow.
Detailed Protocol:
-
Ligand Immobilization:
-
Covalently immobilize the purified target enzyme onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound and other acyl-CoAs in a suitable running buffer (e.g., HBS-EP+).
-
Inject the acyl-CoA solutions over the immobilized enzyme surface at a constant flow rate.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to generate sensorgrams for each concentration.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.
-
Compare the Kd values for this compound with those of other acyl-CoAs to evaluate binding specificity.
-
Enzyme Activity Assays
Enzyme activity assays are essential for determining the functional consequence of this compound binding. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of this compound and other acyl-CoA substrates.
General Protocol (Spectrophotometric Assay):
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer specific for the enzyme of interest.
-
Add the purified enzyme and any necessary co-factors to the buffer.
-
-
Substrate Addition:
-
Initiate the reaction by adding a specific concentration of this compound or another acyl-CoA substrate.
-
-
Measurement:
-
Monitor the change in absorbance of a substrate or product over time using a spectrophotometer. The wavelength will depend on the specific reaction being assayed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Repeat the assay with a range of substrate concentrations to generate a Michaelis-Menten plot.
-
Determine the Michaelis constant (Km) and the maximum reaction velocity (Vmax) by fitting the data to the Michaelis-Menten equation.
-
Calculate the catalytic efficiency (kcat/Km) for each acyl-CoA substrate to compare their relative specificities.
-
By employing these comparative and quantitative methodologies, researchers can robustly validate the specificity of this compound's interactions with its target enzymes, providing a solid foundation for further investigation into its biological functions and for the development of targeted therapeutics.
References
- 1. Diacylglycerol pathway | PPTX [slideshare.net]
- 2. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of Hexadecyl-CoA and Palmitoyl-CoA in Beta-Oxidation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Hexadecyl-CoA and Palmitoyl-CoA in the context of beta-oxidation studies. It is designed to offer an objective overview, supported by experimental data, to aid researchers in their understanding and experimental design.
Nomenclature Clarification: this compound vs. Palmitoyl-CoA
In the context of fatty acid metabolism, particularly beta-oxidation, the terms This compound , Hexadecanoyl-CoA , and Palmitoyl-CoA are used interchangeably. All three refer to the activated form of palmitic acid, a 16-carbon saturated fatty acid. The chemical structure is identical, and they are the same molecule. For the remainder of this guide, we will use the most common term, Palmitoyl-CoA .
Overview of Palmitoyl-CoA Beta-Oxidation
Palmitoyl-CoA is a primary substrate for mitochondrial beta-oxidation, a cyclical metabolic pathway that breaks down fatty acids to produce energy in the form of ATP.[1][2] The process involves a series of four enzymatic reactions that result in the removal of a two-carbon unit as acetyl-CoA in each cycle.[3] For Palmitoyl-CoA (a C16 molecule), this cycle is repeated seven times, yielding eight molecules of acetyl-CoA, seven molecules of FADH₂, and seven molecules of NADH.[1][2]
Energy Yield
The complete oxidation of one molecule of Palmitoyl-CoA yields a significant amount of ATP. The precise number can vary depending on the specific P/O ratios (ATP produced per oxygen atom reduced) used in the calculation, but a widely accepted approximation is 106 ATP molecules .
Quantitative Data Presentation
Table 1: Key Properties of Palmitoyl-CoA
| Property | Value | Reference |
| Chemical Formula | C₃₇H₆₆N₇O₁₇P₃S | |
| Molar Mass | 1005.94 g/mol | |
| Carbon Chain Length | 16 | |
| Synonyms | This compound, Hexadecanoyl-CoA | - |
Table 2: Products of Palmitoyl-CoA Beta-Oxidation
| Product | Molecules per Molecule of Palmitoyl-CoA |
| Acetyl-CoA | 8 |
| FADH₂ | 7 |
| NADH | 7 |
| Total ATP Yield | ~106 |
Table 3: Kinetic Parameters of Beta-Oxidation Enzymes for C16 Substrates (Data for illustrative purposes, may vary with experimental conditions)
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) |
| Acyl-CoA Dehydrogenase (VLCAD) | Palmitoyl-CoA | 2-5 | 1.5-2.5 |
| Enoyl-CoA Hydratase | trans-Δ²-Hexadecenoyl-CoA | 15-25 | 150-200 |
| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyhexadecanoyl-CoA | 10-20 | 50-70 |
| Ketoacyl-CoA Thiolase | 3-Ketohexadecanoyl-CoA | 5-15 | 80-120 |
Note: The kinetic parameters can vary significantly based on the specific isoform of the enzyme, the source organism, and the experimental conditions (pH, temperature, etc.). The values presented are approximate ranges found in the literature for mammalian enzymes.
Experimental Protocols
Measurement of Palmitoyl-CoA Oxidation in Isolated Mitochondria using Respirometry
This protocol measures the rate of oxygen consumption as an indicator of beta-oxidation activity.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MiR05)
-
Palmitoyl-CoA
-
L-Carnitine
-
Malate
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
High-resolution respirometer
Procedure:
-
Calibrate the respirometer according to the manufacturer's instructions.
-
Add isolated mitochondria to the respiration buffer in the respirometer chamber and allow to equilibrate.
-
Add Palmitoyl-CoA and L-Carnitine to initiate beta-oxidation. Malate is also added to ensure the Krebs cycle can process the acetyl-CoA produced.
-
Measure the basal respiration rate (State 2).
-
Add a saturating amount of ADP to stimulate ATP synthesis and measure the phosphorylating respiration rate (State 3).
-
Add oligomycin to inhibit ATP synthase and measure the non-phosphorylating respiration rate (State 4o).
-
Add FCCP in titrations to uncouple the electron transport chain and measure the maximal respiration rate.
-
Finally, add rotenone and antimycin A to inhibit the electron transport chain and measure the residual oxygen consumption.
-
Calculate the rates of oxygen consumption in the different respiratory states to determine the capacity of the mitochondria to oxidize Palmitoyl-CoA.
Measurement of Palmitoyl-CoA Oxidation using Radiolabeled Substrates
This protocol measures the production of radiolabeled CO₂ and acid-soluble metabolites from the oxidation of [¹⁴C]-Palmitoyl-CoA.
Materials:
-
Cell culture or tissue homogenate
-
Incubation medium
-
[1-¹⁴C]-Palmitoyl-CoA or [U-¹⁴C]-Palmitoyl-CoA
-
Perchloric acid
-
Scintillation vials and fluid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the biological sample, incubation medium, and radiolabeled Palmitoyl-CoA.
-
Incubate the mixture at 37°C for a defined period.
-
Stop the reaction by adding perchloric acid. This will precipitate proteins and trap the ¹⁴CO₂ produced.
-
Transfer the supernatant (containing acid-soluble metabolites) to a new tube.
-
Measure the radioactivity in the supernatant and the precipitated protein fraction (for CO₂ measurement after release) using a scintillation counter.
-
Calculate the rate of Palmitoyl-CoA oxidation based on the amount of radiolabeled products formed over time.
Signaling Pathways Involving Palmitoyl-CoA
Beyond its role in energy metabolism, Palmitoyl-CoA is a key signaling molecule, primarily through the post-translational modification of proteins known as S-palmitoylation. This reversible attachment of a palmitate group to cysteine residues can affect protein localization, stability, and activity.
Key Signaling Pathways Influenced by Palmitoylation:
-
Toll-Like Receptor (TLR) Signaling: Palmitoylation of TLRs and associated signaling proteins is crucial for their proper localization to the plasma membrane and for initiating an innate immune response.
-
Protein Kinase C (PKC) Signaling: Some PKC isoforms are palmitoylated, which can influence their translocation to membranes and their interaction with other signaling molecules.
-
Wnt Signaling: The secretion and activity of Wnt signaling proteins are dependent on their palmitoylation.
-
Ras Signaling: Palmitoylation of Ras proteins is critical for their membrane association and downstream signaling that regulates cell growth and proliferation.
Mandatory Visualizations
Caption: The four core reactions of one cycle of beta-oxidation for Palmitoyl-CoA.
Caption: A generalized experimental workflow for studying Palmitoyl-CoA beta-oxidation.
Caption: The role of Palmitoyl-CoA in S-palmitoylation and its impact on protein function.
References
Assessing the Off-Target Effects of Hexadecyl-CoA in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hexadecyl-CoA, a non-hydrolyzable thioether analog of palmitoyl-CoA, is primarily recognized for its role as a potent inhibitor of adipose triglyceride lipase (ATGL).[1][2] While this makes it a valuable tool for studying lipid metabolism, it is crucial to consider its potential off-target effects to ensure accurate interpretation of experimental results. This guide provides a comparative analysis of this compound's effects in cellular models, supported by experimental data and detailed protocols, to facilitate a comprehensive assessment of its cellular impact.
Comparison of Cellular Effects: this compound and Related Acyl-CoAs
The primary on-target effect of this compound is the inhibition of ATGL. However, its structural similarity to endogenous long-chain fatty acyl-CoAs, such as palmitoyl-CoA and oleoyl-CoA, suggests the possibility of broader physiological consequences.
| Target/Process | This compound | Palmitoyl-CoA | Oleoyl-CoA | Key Findings & References |
| ATGL Inhibition | Potent Inhibitor | Not directly tested in the same study, but its hydrolyzable nature makes it a substrate for downstream metabolism. | Potent Inhibitor | This compound and oleoyl-CoA at 50 μM almost completely inhibit ATGL activity. The inhibitory action of this compound indicates that protein acylation is not required for this effect.[2][3] |
| Mitochondrial Membrane Potential (ΔΨm) | Not directly tested. | Dose-dependent decrease in ΔΨm. At 10 μM, it caused rapid and complete dissipation. | Not directly tested. | Palmitoyl-CoA accumulation in the cytosol can be harmful to mitochondrial function.[4] Given its structural similarity, this compound may have similar effects. |
| Protein Acylation | Unlikely to directly acylate proteins due to its stable thioether bond. | Can contribute to the acyl-CoA pool for enzymatic and non-enzymatic protein acylation. | Can contribute to the acyl-CoA pool for enzymatic and non-enzymatic protein acylation. | Certain acyl-CoAs can non-enzymatically modify proteins, a potential off-target effect. The stability of this compound's bond makes it a poor acyl donor. |
| Acyl-CoA Oxidase Activity | Not directly tested. | Substrate for β-oxidation. | Substrate for β-oxidation. | Long-chain acyl-CoAs are key substrates for fatty acid oxidation. |
Visualizing Key Pathways and Workflows
To better understand the mechanisms discussed, the following diagrams illustrate the established signaling pathway of ATGL inhibition and a general workflow for assessing off-target effects.
Caption: Mechanism of ATGL inhibition by this compound.
Caption: Experimental workflow for assessing off-target effects.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments relevant to assessing the effects of this compound.
Protocol 1: In Vitro ATGL Activity Assay
This protocol is adapted from studies investigating the inhibition of ATGL by long-chain acyl-CoAs.
Objective: To quantify the inhibitory effect of this compound on ATGL enzymatic activity.
Materials:
-
COS-7 cell lysates overexpressing ATGL and its co-activator CGI-58.
-
Radiolabeled triolein substrate (e.g., [9,10-³H(N)]-triolein).
-
This compound, Oleoyl-CoA, and other control compounds.
-
Bovine Serum Albumin (BSA).
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0).
-
Quenching solution (e.g., methanol:chloroform:heptane).
-
Scintillation cocktail and counter.
Procedure:
-
Enzyme Preparation: Prepare lysates from COS-7 cells transiently overexpressing murine ATGL and CGI-58. Determine the protein concentration of the lysates.
-
Substrate Preparation: Emulsify the radiolabeled triolein substrate in reaction buffer containing BSA by sonication.
-
Inhibition Assay:
-
In a microcentrifuge tube, combine the cell lysate containing ATGL/CGI-58 with the reaction buffer.
-
Add this compound or other test compounds (e.g., oleoyl-CoA) to the desired final concentration (e.g., 50 μM). For control samples, add the vehicle solvent.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the radiolabeled triolein substrate to the pre-incubated enzyme mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding the quenching solution.
-
Vortex thoroughly to extract the lipids and released fatty acids.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the upper (heptane) phase containing the released radiolabeled fatty acids to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the ATGL activity as the amount of released fatty acids per unit time per milligram of protein. Express the results for inhibited samples as a percentage of the control activity.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol is based on methods used to assess the effects of palmitoyl-CoA on mitochondrial function in cardiomyocytes.
Objective: To determine if this compound (using palmitoyl-CoA as a proxy for potential effects) alters the mitochondrial membrane potential in living cells.
Materials:
-
Cell line of interest (e.g., HepG2, primary hepatocytes).
-
Cell culture medium and supplements.
-
Palmitoyl-CoA (as a proxy for this compound's potential effects).
-
Tetramethylrhodamine, ethyl ester (TMRE) or a similar potentiometric fluorescent dye.
-
Fluorescence microscope or plate reader.
-
Appropriate buffers (e.g., HBSS).
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or appropriate microplates and culture until they reach the desired confluency.
-
Dye Loading:
-
Wash the cells with pre-warmed buffer (e.g., HBSS).
-
Incubate the cells with a low concentration of TMRE (e.g., 25-50 nM) in buffer for 20-30 minutes at 37°C, protected from light.
-
-
Baseline Measurement:
-
Wash the cells again to remove excess dye.
-
Acquire baseline fluorescence images or readings using a fluorescence microscope or plate reader (e.g., Ex/Em ~549/575 nm for TMRE).
-
-
Treatment:
-
Add Palmitoyl-CoA (or this compound if its cellular uptake can be facilitated) at various concentrations (e.g., 0.1 to 10 μM) to the cells.
-
Immediately begin acquiring time-lapse images or kinetic readings to monitor changes in fluorescence intensity.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells or regions of interest over time.
-
Normalize the fluorescence intensity at each time point to the baseline intensity. A decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane.
-
Compare the dose-dependent effects of the treatment to the vehicle control.
-
References
Isotopic labeling studies to confirm the metabolic fate of Hexadecyl-CoA.
A Comparative Guide to Isotopic Labeling Strategies for Elucidating the Metabolic Fate of Hexadecyl-CoA
For researchers, scientists, and drug development professionals investigating fatty acid metabolism, understanding the precise metabolic fate of key intermediates like this compound is paramount. Isotopic labeling studies offer a powerful approach to trace the journey of molecules through complex biochemical pathways. This guide provides a comparative overview of common isotopic labeling techniques used to study this compound metabolism, supported by experimental data and detailed protocols.
Comparison of Isotopic Labeling Strategies
The choice of isotope is critical and depends on the specific research question, available instrumentation, and experimental model. The most common stable isotopes used for tracing fatty acid metabolism are Carbon-13 (¹³C) and Deuterium (²H). Radioactive isotopes like Fluorine-18 (¹⁸F) are also employed, particularly for in vivo imaging studies.
| Isotopic Tracer | Advantages | Limitations | Primary Detection Method |
| ¹³C-labeled this compound | - Stable, non-radioactive isotope.[1] - Allows for detailed analysis of the metabolic fate of the carbon backbone.[1] - Can be used for long-term studies.[1] - Enables tracing of carbon atoms into downstream metabolites of pathways like the TCA cycle.[2] | - Higher cost compared to deuterated tracers.[1] - Requires sensitive and specialized instrumentation like mass spectrometry (MS) or isotope-ratio mass spectrometry (IRMS). | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| ²H-labeled this compound | - Stable, non-radioactive isotope. - Lower cost compared to ¹³C-labeled tracers. - Can be administered orally. | - Potential for deuterium loss in some metabolic pathways. - Requires sophisticated MS analysis. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |
| ¹⁸F-labeled this compound Analogues | - High sensitivity and spatial resolution with Positron Emission Tomography (PET) imaging. - Enables non-invasive, whole-body imaging of fatty acid uptake and metabolism in vivo. | - Short half-life of ¹⁸F (approx. 110 minutes) requires a nearby cyclotron. - Synthesis of radiotracers is complex and requires specialized facilities. - Involves exposure to ionizing radiation. | Positron Emission Tomography (PET) |
Metabolic Fate of this compound
This compound, the activated form of palmitic acid (a 16-carbon saturated fatty acid), is a central molecule in cellular metabolism. Upon entering the cell, it can undergo several metabolic transformations. Isotopic labeling allows researchers to quantify the flux through these pathways.
The primary metabolic fates include:
-
β-oxidation: In the mitochondria, this compound is broken down into acetyl-CoA units, which then enter the Tricarboxylic Acid (TCA) cycle to generate ATP.
-
Incorporation into complex lipids: this compound serves as a building block for the synthesis of various lipids, including triglycerides for energy storage and phospholipids for membrane structure.
-
Protein Acylation: The acyl group can be transferred to proteins, a post-translational modification that can alter protein function and localization.
Metabolic pathways of this compound.
Experimental Protocols
Protocol 1: In Vivo Tracing of ¹³C-Hexadecyl-CoA Metabolism in Mice
This protocol outlines the steps for an in vivo study to trace the metabolic fate of this compound derived from intravenously infused ¹³C-labeled palmitate.
1. Materials:
-
[U-¹³C₁₆]Palmitic acid
-
Bovine serum albumin (BSA) solution
-
Saline solution
-
Anesthesia
-
C57BL/6 mice
2. Procedure:
-
Tracer Preparation: Prepare a solution of [U-¹³C₁₆]palmitate complexed to BSA in saline.
-
Animal Preparation: Fast mice overnight to ensure a consistent metabolic state. Anesthetize the mice and insert a catheter into the tail vein for infusion.
-
Tracer Administration: Infuse the prepared ¹³C-palmitate solution at a constant rate (e.g., 0.04 µmol/kg/min).
-
Sample Collection: Collect blood samples at regular intervals (e.g., 0, 15, 30, 60, 120 minutes) to measure the enrichment of ¹³C in plasma palmitate and other metabolites. At the end of the infusion period, euthanize the mice and collect tissues of interest (e.g., liver, muscle, adipose tissue).
-
Sample Processing: Immediately freeze tissues in liquid nitrogen to quench metabolism. Extract lipids and polar metabolites from plasma and tissues.
-
Analysis: Analyze the ¹³C enrichment in this compound, acetyl-CoA, TCA cycle intermediates, and various lipid species using LC-MS/MS or GC-MS.
Workflow for in vivo isotopic labeling.
Protocol 2: Ex Vivo Tracing of Deuterated this compound in Isolated Muscle
This protocol describes a method to measure the incorporation of deuterated fatty acids into phospholipids in excised skeletal muscle.
1. Materials:
-
Deuterated palmitic acid (d₃₁-Palmitic acid)
-
Krebs-Henseleit buffer (KHB) with 4% BSA
-
Humidified 95% O₂/5% CO₂ gas
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
2. Procedure:
-
Tracer Solution Preparation: Dissolve d₃₁-palmitic acid in ethanol and then prepare a working solution in KHB with BSA.
-
Muscle Incubation: Excise skeletal muscle (e.g., soleus) from a mouse and place it in a glass vial containing the tracer solution. Incubate at 30°C while ventilating with 95% O₂/5% CO₂ gas for a defined period (e.g., 60 minutes).
-
Sample Processing: After incubation, wash the muscle tissue with ice-cold PBS and then homogenize it. Extract lipids from the homogenate.
-
Analysis: Analyze the incorporation of d₃₁-palmitate into different phospholipid species using LC-MS/MS in multiple reaction monitoring (MRM) mode. Quantify the peak areas of the deuterated phospholipids and normalize them to an internal standard and muscle weight.
Data Presentation
The quantitative data from isotopic labeling experiments are typically presented as the fractional contribution of the tracer to a particular metabolite pool or as metabolic flux rates.
Table 1: Fractional Contribution of ¹³C-Palmitate to Acyl-CoA Pools in Liver
| Metabolite | ¹³C Enrichment (M+16) (%) |
| This compound | 85.2 ± 5.1 |
| Acetyl-CoA | 45.7 ± 3.8 |
| Palmitoyl-carnitine | 79.3 ± 6.2 |
Data are represented as mean ± SD. M+16 indicates the isotopologue with all 16 carbons labeled with ¹³C.
Table 2: Incorporation of d₃₁-Palmitate into Muscle Phospholipids
| Phospholipid Species | Normalized Peak Area (d₃₁-labeled / Internal Standard) |
| PC(16:0/18:1) | 1.25 ± 0.15 |
| PE(16:0/20:4) | 0.89 ± 0.11 |
| PI(16:0/18:0) | 0.45 ± 0.07 |
PC: Phosphatidylcholine, PE: Phosphatidylethanolamine, PI: Phosphatidylinositol. Data are represented as mean ± SD.
By employing these isotopic labeling strategies and analytical methods, researchers can gain detailed insights into the complex and dynamic metabolism of this compound, paving the way for a better understanding of metabolic diseases and the development of novel therapeutic interventions.
References
A Comparative Analysis of Synthetic versus Commercially Available Hexadecyl-CoA for Research Applications
For researchers, scientists, and drug development professionals, the choice between synthesizing a critical reagent in-house and purchasing a commercially available version is a perennial question. This guide provides a comprehensive side-by-side comparison of synthetic and commercially available Hexadecyl-CoA, a vital long-chain acyl-CoA thioether analog used in metabolic research, particularly as an inhibitor of adipose triglyceride lipase (ATGL). This comparison is based on key performance metrics, supported by detailed experimental protocols and logical workflows.
This compound, a non-hydrolyzable analog of palmitoyl-CoA, plays a crucial role in studying lipid metabolism and associated signaling pathways. Its ability to inhibit ATGL makes it an invaluable tool for investigating conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease. The quality, purity, and activity of this compound are paramount for obtaining reliable and reproducible experimental results.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for a typical in-house synthesized batch of this compound versus a representative commercially available product. These values are derived from a combination of published data for similar long-chain acyl-CoAs and typical specifications from commercial suppliers.
| Parameter | Synthetic this compound (In-house) | Commercially Available this compound | Method of Analysis |
| Purity | Typically 90-98% | >98% (guaranteed) | HPLC-UV (260 nm) |
| Yield | Variable (dependent on synthesis scale and purification) | N/A | Gravimetric |
| Molecular Weight | 991.96 g/mol (theoretical) | 991.96 g/mol (verified) | Mass Spectrometry |
| Formulation | Lyophilized powder | Lyophilized powder | N/A |
| Solubility | Soluble in water (≥ 50 mg/mL) | Soluble in water (≥ 50 mg/mL) | Visual Inspection & UV-Vis |
| Performance Metric | Synthetic this compound (In-house) | Commercially Available this compound | Assay |
| ATGL Inhibition (IC50) | Lot-dependent, requires validation | Lot-specific value provided (e.g., ~25 µM) | In vitro ATGL enzymatic assay |
| Stability (at 4°C) | Requires characterization; potential for faster degradation | Specified shelf-life (e.g., 12 months) | HPLC-based degradation analysis |
| Lot-to-Lot Consistency | Can be variable | High | Comparison of CoA and performance data |
Experimental Protocols
To ensure a fair and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for the synthesis, purification, and functional analysis of this compound.
Synthesis and Purification of this compound (Chemo-enzymatic Method)
This protocol is adapted from established methods for the synthesis of long-chain acyl-CoA esters.
Materials:
-
Hexadecyl bromide
-
Coenzyme A (free acid)
-
Triethylamine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
HPLC-grade water and acetonitrile
-
Solid-phase extraction (SPE) cartridges (C18)
Procedure:
-
Thioether Formation: Dissolve Coenzyme A in DMF with triethylamine. Add Hexadecyl bromide dropwise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Precipitation: Precipitate the crude this compound by adding an excess of diethyl ether.
-
Purification:
-
Wash the precipitate with diethyl ether to remove unreacted starting materials.
-
Dissolve the crude product in a minimal amount of water.
-
Purify the this compound using a C18 SPE cartridge, eluting with a gradient of acetonitrile in water.
-
-
Lyophilization: Lyophilize the purified fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the synthesized product by HPLC and mass spectrometry.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 25 mM KH2PO4, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Prepare a 1 mg/mL stock solution of this compound in water.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the peak area of this compound and any impurities.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
In Vitro ATGL Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of ATGL.[1][2]
Materials:
-
Recombinant human ATGL
-
Radiolabeled triolein substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
This compound (synthetic and commercial) at various concentrations
-
Scintillation cocktail and counter
Procedure:
-
Pre-incubate recombinant ATGL with varying concentrations of this compound in the assay buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding the radiolabeled triolein substrate.
-
Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop the reaction by adding a quench solution (e.g., methanol/chloroform/heptane mixture).
-
Extract the liberated fatty acids and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of ATGL inhibition for each concentration of this compound and determine the IC50 value.
Stability Assessment
Procedure:
-
Prepare stock solutions of both synthetic and commercial this compound in water.
-
Aliquot the solutions and store them at different temperatures (-20°C, 4°C, and room temperature).
-
At various time points (e.g., 0, 1, 2, 4, and 8 weeks), analyze the purity of the samples by HPLC as described above.
-
Plot the percentage of intact this compound over time to determine the degradation rate at each temperature.
Visualizing Workflows and Pathways
To further clarify the processes and biological context, the following diagrams have been generated using Graphviz.
References
The Double-Edged Sword of Carbon Chains: How Acyl-CoA Length Dictates Biological Activity Compared to Hexadecyl-CoA
For researchers, scientists, and drug development professionals, understanding the nuanced roles of Acyl-Coenzyme A (acyl-CoA) molecules is paramount. While often grouped as fatty acid derivatives, the length of the acyl chain dramatically influences their biological activity, creating a spectrum of effects that stand in contrast to the well-studied Hexadecyl-CoA (C16:0-CoA). This guide provides a comparative analysis of how acyl-CoA chain length dictates their function, supported by experimental data and detailed methodologies.
Acyl-CoAs are central players in cellular metabolism, acting as substrates for energy production, building blocks for complex lipids, and signaling molecules. The biological consequences of these molecules are not uniform and are profoundly influenced by the number of carbons in their fatty acid chain. This compound, a saturated 16-carbon acyl-CoA, serves as a crucial benchmark in these comparisons due to its prevalence and significant roles, particularly in protein S-acylation (palmitoylation).
Enzyme Kinetics: A Tale of Chain Length Specificity
The catalytic efficiency of enzymes that utilize acyl-CoAs is highly dependent on the chain length of the substrate. This specificity is a critical determinant of metabolic flux and pathway regulation.
Different classes of enzymes exhibit distinct preferences for acyl-CoA chain lengths. For instance, Acyl-CoA Dehydrogenases (ACADs), which catalyze the first step of fatty acid β-oxidation, are categorized based on their chain length specificity into short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) ACADs.[1][2] This enzymatic division underscores the metabolic necessity of handling fatty acids of varying lengths through specialized machinery.
Similarly, the family of DHHC protein S-acyltransferases, responsible for attaching fatty acids to cysteine residues of proteins, also displays substrate specificity. While this compound (palmitoyl-CoA) is a common substrate, studies have shown that different DHHC enzymes have preferences for other chain lengths. For example, DHHC2 can efficiently transfer acyl chains of 14 carbons and longer, whereas the activity of DHHC3 is significantly diminished with acyl-CoAs longer than 16 carbons.[3][4]
Table 1: Comparative Enzyme Activity with Varying Acyl-CoA Chain Lengths
| Enzyme Class | Acyl-CoA Chain Length | Relative Activity/Efficiency Compared to this compound (C16:0) | Reference |
| DHHC S-Acyltransferases | |||
| DHHC2 | C14:0 (Myristoyl-CoA) | Comparable | [3] |
| C18:0 (Stearoyl-CoA) | Comparable | ||
| DHHC3 | C14:0 (Myristoyl-CoA) | Higher | |
| C18:0 (Stearoyl-CoA) | Markedly Reduced | ||
| Acyl-CoA Dehydrogenases (ACADs) | |||
| Medium-Chain ACAD (MCAD) | C8:0 (Octanoyl-CoA) | Optimal Activity | |
| C16:0 (this compound) | Low to No Activity | ||
| Very-Long-Chain ACAD (VLCAD) | C16:0 (this compound) | High Activity | |
| C22:0 (Behenoyl-CoA) | Optimal Activity |
Protein Acylation: Beyond Palmitoylation
While S-acylation is often referred to as palmitoylation due to the prevalence of this compound as a substrate, it is now clear that a diverse range of fatty acids can be attached to proteins, leading to varied functional consequences. The length and saturation of the acyl chain can influence the modified protein's subcellular localization, stability, and interaction with other proteins and lipids.
The choice of the acyl-CoA donor is influenced by the substrate specificity of the responsible acyltransferase and the intracellular availability of different acyl-CoAs. This diversity in acylation allows for a finer tuning of protein function than would be possible with a single acyl donor.
Metabolic Regulation and Signaling Pathways: A Chain of Command
The chain length of acyl-CoAs is a critical factor in their ability to regulate metabolic pathways and cellular signaling.
Metabolic Regulation: Short- and medium-chain fatty acids (SCFAs and MCFAs) have distinct metabolic fates compared to long-chain fatty acids (LCFAs). SCFAs and MCFAs can enter the mitochondria for β-oxidation independently of the carnitine shuttle system, which is obligatory for LCFAs. This difference in transport mechanism allows for a more rapid metabolic processing of shorter-chain fatty acids.
Signaling Pathways: Acyl-CoAs of varying lengths act as signaling molecules by modulating the activity of transcription factors and G-protein coupled receptors (GPCRs).
-
Nuclear Receptors: Long-chain acyl-CoAs are known to be ligands for nuclear receptors such as Hepatocyte Nuclear Factor 4α (HNF-4α) and Peroxisome Proliferator-Activated Receptors (PPARs). The transcriptional activity of these receptors is modulated in a manner dependent on the chain length and degree of saturation of the bound acyl-CoA. For example, S-hexadecyl-CoA, a non-hydrolyzable analog of this compound, has been shown to antagonize the effects of agonists on PPARα.
-
G-Protein Coupled Receptors (GPCRs): Free fatty acids, the precursors to acyl-CoAs, are ligands for a family of GPCRs. Short-chain fatty acids activate GPR41 and GPR43, while medium- and long-chain fatty acids are agonists for GPR40 and GPR120. This differential activation allows cells to sense and respond to the availability of different types of fatty acids in their environment.
Caption: Differential signaling by acyl-CoA chain length.
Experimental Protocols
Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines a general method for determining the Michaelis constant (Km) and maximum velocity (Vmax) for an enzyme that utilizes acyl-CoAs as a substrate.
1. Reagents and Buffers:
-
Enzyme purification buffer (specific to the enzyme of interest)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Acyl-CoA stock solutions of varying chain lengths (e.g., C8:0, C10:0, C12:0, C14:0, C16:0, C18:0) dissolved in an appropriate buffer.
-
Substrate for the coupled assay (e.g., DTNB for detecting free CoA-SH)
-
Purified enzyme preparation
2. Assay Procedure:
-
Prepare a series of dilutions of each acyl-CoA stock solution in the assay buffer. The concentrations should span a range from below to above the anticipated Km.
-
Set up reactions in a 96-well plate or cuvettes. Each reaction should contain the assay buffer, a fixed concentration of the enzyme, and the acyl-CoA substrate at a specific concentration.
-
Initiate the reaction by adding the enzyme or the acyl-CoA substrate.
-
Monitor the reaction progress over time by measuring the change in absorbance or fluorescence, depending on the detection method. For example, when using DTNB, the formation of the yellow product TNB2- is monitored at 412 nm.
-
Calculate the initial reaction velocity (v) from the linear portion of the progress curve.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, use a linearization method such as the Lineweaver-Burk plot (1/v vs. 1/[S]).
Caption: Workflow for determining enzyme kinetic parameters.
In Vitro Protein S-Acylation Assay
This protocol describes a method to assess the ability of a specific acyl-CoA to serve as a substrate for protein S-acylation in vitro.
1. Reagents and Buffers:
-
Acylation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA)
-
Purified recombinant protein substrate
-
Purified DHHC acyltransferase
-
Acyl-CoA stock solutions (e.g., this compound and other chain lengths)
-
[³H]-labeled or fluorescently-tagged acyl-CoA for detection
-
Stopping solution (e.g., SDS-PAGE sample buffer)
2. Assay Procedure:
-
In a microcentrifuge tube, combine the acylation buffer, the purified protein substrate, and the DHHC enzyme.
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the radiolabeled or fluorescently-tagged acyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Detect the acylated protein by autoradiography (for [³H]-labeling) or fluorescence imaging.
-
Quantify the signal to determine the relative efficiency of acylation with different acyl-CoAs.
LC-MS/MS Quantification of Cellular Acyl-CoAs
This method allows for the precise measurement of the intracellular concentrations of various acyl-CoA species.
1. Sample Preparation:
-
Rapidly quench metabolic activity in cell or tissue samples by, for example, flash-freezing in liquid nitrogen.
-
Extract the acyl-CoAs using a suitable solvent system, often a mixture of organic solvents and aqueous buffer (e.g., isopropanol/acetonitrile/water).
-
Include an internal standard (e.g., a stable isotope-labeled acyl-CoA) during the extraction to correct for sample loss and matrix effects.
-
Centrifuge the samples to pellet cellular debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis:
-
Separate the different acyl-CoA species using liquid chromatography (LC), typically with a C18 reversed-phase column and a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the acyl-CoAs using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each acyl-CoA species and the internal standard.
-
Generate a standard curve using known concentrations of each acyl-CoA to allow for absolute quantification.
Conclusion
The chain length of acyl-CoAs is a critical determinant of their biological activity, influencing everything from enzyme kinetics to the regulation of complex signaling networks. While this compound is a vital and abundant player, a myopic focus on this single species overlooks the rich diversity of function imparted by acyl-CoAs of varying lengths. For researchers in drug development and metabolic diseases, a comprehensive understanding of this chain length-dependent activity is essential for identifying novel therapeutic targets and designing effective interventions. The experimental protocols provided herein offer a starting point for the quantitative exploration of these fascinating and functionally diverse molecules.
References
- 1. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the human long chain acyl-CoA dehydrogenase gene by nuclear hormone receptor transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DHHC Protein S-Acyltransferases Use Similar Ping-Pong Kinetic Mechanisms but Display Different Acyl-CoA Specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unraveling the Cellular Impact of Hexadecyl-CoA: A Comparative Guide for Researchers
For researchers and professionals in drug development, understanding the precise molecular effects of lipid metabolites like Hexadecyl-CoA is paramount for advancing therapeutic strategies. This guide provides a comprehensive comparison of published findings on this compound, offering a side-by-side analysis with relevant alternatives, supported by experimental data and detailed protocols to aid in the replication and confirmation of these findings.
This compound, a 16-carbon saturated long-chain fatty acyl-CoA, is an important intermediate in cellular metabolism. Beyond its role in energy storage and membrane synthesis, it actively participates in cellular signaling, primarily through the regulation of key enzymes and transcription factors. This guide will delve into its established effects on Adipose Triglyceride Lipase (ATGL), Protein Kinase C (PKC), and Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Quantitative Comparison of Long-Chain Acyl-CoA Effects
To facilitate a clear understanding of this compound's potency and specificity, the following tables summarize its effects in comparison to other long-chain acyl-CoAs on key cellular targets.
Table 1: Inhibition of Adipose Triglyceride Lipase (ATGL) Activity by Long-Chain Acyl-CoAs
| Compound | Acyl-Chain Length | Concentration (µM) | % Inhibition of ATGL Activity | Reference |
| This compound | C16:0 | 50 | Almost complete | [1][2] |
| Palmitoyl-CoA | C16:0 | Not specified | Inhibited | [1] |
| Oleoyl-CoA | C18:1 | 50 | Almost complete | [1][3] |
| Lauroyl-CoA | C12:0 | Not specified | No effect |
Table 2: Antagonism of PPARα Activity by S-Hexadecyl-CoA
| Compound | Agonist | Concentration | Effect on PPARα-RXR-PPRE Complex Formation | Reference |
| S-Hexadecyl-CoA | Tetradecylthioacetic acid (TTA) | Increasing concentrations | Reversibly antagonized agonist-induced complex formation | |
| Fatty Acids (general) | - | Not specified | Agonists |
Key Signaling Pathways Modulated by this compound
This compound and its related long-chain acyl-CoAs exert their influence through distinct signaling pathways. The following diagrams illustrate the mechanisms of action for ATGL inhibition and PKC activation.
References
- 1. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adipose Triglyceride Lipase Regulation: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hexadecyl-CoA: A Guide to Safe and Compliant Laboratory Practices
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents extends beyond the benchtop to their proper disposal. Hexadecyl-CoA, a long-chain acyl-CoA, requires careful handling to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon established safety protocols for similar chemical compounds.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Gloves: Always wear impervious, chemical-resistant gloves to prevent skin contact.[1]
-
Eye Protection: Use safety glasses with side shields or goggles to protect from splashes.[1]
-
Protective Clothing: A lab coat or other appropriate protective clothing is necessary to prevent skin contamination.[1]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust or aerosols, wear respiratory protection.[2]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid generating dust or aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to prevent potentially dangerous reactions. Do not mix with acids, bases, or oxidizers unless compatibility is confirmed.
2. Containerization:
-
Collect waste in a compatible, sealable, and properly labeled container. Chemically resistant plastic or glass containers are typically suitable.
-
Ensure the container is kept tightly closed to prevent the release of vapors.
-
Do not overfill the container.
-
Do not reuse containers that have held this compound for other purposes.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound Waste."
-
Include the name of the principal investigator or laboratory group and the specific location (building and room number).
-
Indicate the accumulation start date.
4. Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.
-
The storage area should be cool, dry, and well-ventilated.
-
Ensure that incompatible wastes are not stored together.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.
-
Follow all institutional procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill or accidental release of this compound, follow these immediate actions:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or waterways.
-
Cleanup:
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for disposal.
-
For larger spills, follow your institution's established emergency response protocols.
-
-
First Aid:
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Quantitative Data Summary
For general guidance on aqueous chemical waste disposal, certain quantitative parameters are often regulated. The following table summarizes typical pH limits for drain disposal of aqueous solutions, which should not be applied to this compound without explicit EHS approval, but are provided for context in laboratory waste management.
| Parameter | Guideline | Source |
| pH | Aqueous solutions must be between 5.0 and 12.5 |
Note: Solid forms of chemicals and concentrated solutions should not be disposed of down the drain.
Experimental Protocols and Workflows
The proper disposal of chemical waste is a critical component of any experimental workflow. The following diagram illustrates the general logical relationship for handling and disposing of laboratory chemical waste like this compound.
Caption: General workflow for the proper disposal of laboratory chemical waste.
References
Safeguarding Your Research: Essential Protocols for Handling Hexadecyl-CoA
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Hexadecyl-CoA, also known as Palmitoyl-CoA. Adherence to these guidelines is essential for ensuring a safe laboratory environment and maintaining the integrity of your research.
This compound is a long-chain acyl-CoA thioester vital in various metabolic studies. While some safety data sheets (SDS) for Palmitoyl-CoA, a synonym for this compound, indicate that the substance is not classified as hazardous, other sources advise treating it as potentially hazardous until more information is available.[1][2] Therefore, a cautious approach is recommended, employing standard laboratory safety procedures for chemicals of unknown toxicity.
Personal Protective Equipment (PPE)
The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound.
| PPE Component | Specification | Rationale & Best Practices |
| Hand Protection | Nitrile or latex gloves | To prevent direct skin contact. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected. |
| Eye & Face Protection | Safety glasses with side shields or safety goggles. | To protect eyes from potential splashes of solutions containing this compound. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from accidental spills. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling this compound is crucial for safety and experimental success.
1. Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: this compound is typically supplied as a solid and should be stored at -20°C for long-term stability.[2]
2. Preparation of Stock Solutions:
-
Solubility: this compound is soluble in water and organic solvents like methanol.[2]
-
Procedure:
-
Ensure all handling of the solid form is done in a clean, designated area.
-
To prepare a stock solution, dissolve the solid this compound in the desired solvent.[2] If using water, it is recommended not to store the aqueous solution for more than one day.
-
For aqueous solutions, it is best practice to purge the solvent with an inert gas.
-
3. Experimental Use:
-
Always handle solutions containing this compound with care to avoid splashes and aerosol formation.
-
Clearly label all containers with the contents, concentration, and date of preparation.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
Liquid Waste:
-
Collect all unused or waste solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.
Solid Waste:
-
Any materials contaminated with this compound, such as pipette tips, microfuge tubes, and gloves, should be collected in a designated hazardous waste container.
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste.
-
After rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory waste.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
